molecular formula C11H17N B602334 N-ethyl-2-phenylpropan-1-amine CAS No. 91339-15-0

N-ethyl-2-phenylpropan-1-amine

Número de catálogo: B602334
Número CAS: 91339-15-0
Peso molecular: 163.26
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-ethyl-2-phenylpropan-1-amine is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26. The purity is usually > 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-ethyl-2-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-12-9-10(2)11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJYTEMOKSUBHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30578308
Record name N-Ethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52497-69-5
Record name N-Ethyl-2-phenylpropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30578308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: N-Ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Properties, Synthesis, and Pharmacological Forensics[1]

Part 1: Executive Summary & Chemical Identity

N-Ethyl-2-phenylpropan-1-amine (also known as N-ethyl-


-methylphenethylamine) is a structural isomer of the controlled substance N-ethylamphetamine. While both share the formula 

, their distinct atomic connectivity results in divergent pharmacological profiles and analytical fingerprints. This compound is primarily of interest in forensic toxicology, synthetic organic chemistry, and structure-activity relationship (SAR) studies involving trace amine-associated receptors (TAAR1) and monoamine transporters.

Unlike its


-methyl isomer (N-ethylamphetamine), which possesses significant psychostimulant properties via dopamine release, the 

-methyl substitution pattern of this compound shifts selectivity towards the norepinephrine transporter (NET), often resulting in peripheral sympathomimetic effects (e.g., vasoconstriction) rather than central euphoria.
Core Physicochemical Data[1]
PropertyValueNotes
IUPAC Name This compound
CAS Registry 52497-69-5 (Free Base)91339-14-9 (HCl Salt)Distinct from N-ethylamphetamine (457-87-4)
Molecular Formula

Molecular Weight 163.26 g/mol
Exact Mass 163.1361 DaMonoisotopic
Predicted LogP 2.4 – 2.9Lipophilic, crosses BBB
pKa (Calc) ~9.8Predominantly protonated at physiological pH
Boiling Point ~205–215 °C (760 mmHg)Estimated based on homologs
Part 2: Synthesis & Manufacturing Protocols

To ensure scientific integrity, we present two distinct synthetic pathways. The Reductive Amination route is preferred for efficiency, while the Amide Reduction route offers higher regiochemical control, eliminating the risk of isomer contamination.

Method A: Reductive Amination (High Efficiency)

This method utilizes 2-phenylpropanal (hydratropaldehyde) as the precursor. The causality here is the formation of an imine intermediate, which is subsequently reduced to the secondary amine.

Protocol:

  • Imine Formation:

    • Dissolve 2-phenylpropanal (10 mmol) in anhydrous methanol (30 mL).

    • Add Ethylamine (2.0 M in THF, 12 mmol) dropwise at 0°C.

    • Mechanistic Note: The excess amine drives the equilibrium toward the imine (

      
      ) species.
      
    • Stir for 2 hours at room temperature. Magnesium sulfate (

      
      ) may be added as a desiccant to sequester water and push equilibrium.
      
  • Reduction:

    • Cool the solution to 0°C.

    • Add Sodium Borohydride (

      
      , 15 mmol) portion-wise over 30 minutes.
      
    • Safety Check: Evolution of hydrogen gas will occur; ensure adequate venting.

    • Stir for 4 hours, allowing the mixture to warm to room temperature.

  • Workup:

    • Quench with 1M HCl (carefully) to decompose excess borohydride and protonate the amine.

    • Wash the aqueous acidic layer with dichloromethane (DCM) to remove non-basic impurities (unreacted aldehyde).

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the free base amine into DCM (

      
       mL).
      
    • Dry over

      
       and concentrate in vacuo.
      
Method B: Amide Reduction (High Specificity)

This route guarantees the position of the phenyl ring, preventing any


-methyl migration.

Protocol:

  • Acylation: React 2-phenylpropanoic acid with Thionyl Chloride (

    
    ) to form the acid chloride, followed by addition of Ethylamine .
    
  • Reduction: The resulting amide (N-ethyl-2-phenylpropanamide) is reduced using Lithium Aluminum Hydride (

    
    ) in dry THF under reflux for 6 hours.
    

SynthesisWorkflow cluster_0 Method A: Reductive Amination cluster_1 Method B: Amide Reduction S1 2-Phenylpropanal S2 Imine Intermediate S1->S2 + Ethylamine - H2O S3 Target Amine (this compound) S2->S3 + NaBH4 Reduction A1 2-Phenylpropanoic Acid A2 N-ethyl-2-phenylpropanamide A1->A2 1. SOCl2 2. Ethylamine A3 Target Amine A2->A3 LiAlH4 Reflux

Figure 1: Comparative synthetic pathways for this compound.

Part 3: Analytical Forensics & Isomer Differentiation

The critical challenge in forensic analysis is distinguishing this compound from N-ethylamphetamine. Standard mass spectrometry (GC-MS) provides a self-validating mechanism based on fragmentation rules.

Mass Spectrometry Fragmentation Logic

The fragmentation is driven by


-cleavage relative to the nitrogen atom.
  • N-Ethylamphetamine (Isomer A):

    • Structure:

      
      
      
    • 
      -Cleavage bond: Between C1 (benzylic) and C2.
      
    • Base Peak: The charge stays with the nitrogen fragment:

      
      
      
      
      
      m/z 72 .
    • Secondary Ion: Benzyl cation (m/z 91).

  • This compound (Target):

    • Structure:

      
      
      
    • 
      -Cleavage bond: Between C2 (methine) and C1 (methylene).
      
    • Base Peak: Cleavage generates the iminium ion

      
      
      
      
      
      m/z 58 .
    • Secondary Ion: 1-phenylethyl cation

      
      
      
      
      
      m/z 105 .

Diagnostic Rule:

  • m/z 72 dominant

    
     N-Ethylamphetamine.
    
  • m/z 58 dominant

    
     this compound.
    

Fragmentation cluster_A N-Ethylamphetamine (Isomer) cluster_B This compound (Target) MolA Ph-CH2-CH(Me)-NH-Et FragA Base Peak: m/z 72 [Me-CH=NH-Et]+ MolA->FragA Alpha Cleavage MolB Ph-CH(Me)-CH2-NH-Et FragB Base Peak: m/z 58 [CH2=NH-Et]+ MolB->FragB Alpha Cleavage FragB2 Secondary: m/z 105 [Ph-CH(Me)]+ MolB->FragB2 Benzylic Cleavage

Figure 2: Mass spectral fragmentation logic differentiating the target from its controlled isomer.

Part 4: Pharmacological Profile (SAR)

The pharmacological activity of this compound is inferred from the Structure-Activity Relationship (SAR) of


-methylphenethylamines (BMPEA).
Mechanism of Action

Unlike amphetamines, which act as potent releasers of dopamine (DA) and norepinephrine (NE) via transporter reversal,


-methyl substituted PEAs exhibit a distinct selectivity profile:
  • NET Selectivity: The steric bulk at the

    
    -position interferes with binding to the Dopamine Transporter (DAT) but is tolerated by the Norepinephrine Transporter (NET).
    
  • Reduced Psychostimulation: Due to low DAT efficacy, the compound lacks the intense reinforcing (addictive) properties of methamphetamine.

  • Pressor Effects: Activity at NET leads to peripheral vasoconstriction and increased blood pressure.

Experimental Data Summary (Relative Potency):

TargetN-EthylamphetamineThis compoundEffect
DAT (Dopamine) High Potency (

nM)
Low Potency (

nM)
Euphoria / Addiction Risk
NET (Norepinephrine) High PotencyModerate PotencyAlertness / Hypertension
TAAR1 AgonistAgonist (Predicted)Neuromodulation

Self-Validating Bioassay: To confirm the identity in a biological context, a rat synaptosome release assay would show high NE release with negligible DA release, contrasting sharply with the balanced release profile of amphetamine.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15788198, this compound. Retrieved from [Link]

  • Schindler, C. W., et al. (2019).The Supplement Adulterant

    
    -Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics. Retrieved from [Link]
    
  • Cohen, P. A., et al. (2015).An amphetamine isomer whose efficacy and safety in humans has never been studied,

    
    -methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[2] Drug Testing and Analysis. Retrieved from [Link]
    
  • NIST Mass Spectrometry Data Center. Mass Spectrum of N-ethylamphetamine (Isomer Comparison). National Institute of Standards and Technology. Retrieved from [Link]

Sources

An In-depth Technical Guide to N-ethyl-2-phenylpropan-1-amine (CAS Number: 52497-69-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-ethyl-2-phenylpropan-1-amine, a substituted phenethylamine analog. The document delves into the compound's chemical identity, physicochemical properties, a detailed methodology for its synthesis via reductive amination, and robust analytical techniques for its characterization. Furthermore, it explores the anticipated biological activity and toxicological profile based on structure-activity relationships within the N-alkylated phenethylamine class. This guide is intended to serve as a foundational resource for researchers engaged in the study of novel psychoactive substances, reference material development, and forensic analysis.

Introduction

This compound, with CAS number 52497-69-5, is a member of the broad class of substituted phenethylamines, which includes a wide range of biologically active compounds. Structurally, it is an analog of amphetamine, featuring an ethyl group attached to the nitrogen atom. This N-ethylation can significantly influence the pharmacological and toxicological properties of the parent compound, altering its potency, duration of action, and receptor binding profile. As the landscape of new psychoactive substances continues to evolve, a thorough understanding of the synthesis, characterization, and potential biological effects of such analogs is paramount for the scientific and regulatory communities. This guide aims to provide a detailed technical framework for this compound, consolidating essential scientific information for research and development purposes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its handling, analysis, and the interpretation of its biological behavior. The key properties are summarized in the table below, based on computational data.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 52497-69-5PubChem
Molecular Formula C₁₁H₁₇NPubChem
Molecular Weight 163.26 g/mol PubChem
Canonical SMILES CCNCC(C)C1=CC=CC=C1PubChem
InChI Key YRJYTEMOKSUBHJ-UHFFFAOYSA-NPubChem

Synthesis and Purification

The most logical and widely applicable synthetic route to this compound is through the reductive amination of phenylacetone (also known as phenyl-2-propanone or P2P). This versatile reaction involves the formation of an imine intermediate from the ketone and a primary amine (ethylamine in this case), followed by its reduction to the corresponding secondary amine.

Synthesis Pathway: Reductive Amination

The overall synthetic scheme is depicted below. Phenylacetone is reacted with ethylamine to form an unstable N-ethyl-1-phenylpropan-2-imine intermediate. This intermediate is then reduced in situ using a suitable reducing agent, such as sodium borohydride (NaBH₄), to yield the final product, this compound.

Reductive Amination P2P Phenylacetone Imine N-ethyl-1-phenylpropan-2-imine (Intermediate) P2P->Imine + Ethylamine Ethylamine Ethylamine Ethylamine->Imine Product This compound Imine->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Imine

Caption: Reductive amination of phenylacetone with ethylamine.

Detailed Experimental Protocol
  • Materials:

    • Phenylacetone (P2P)

    • Ethylamine (as a solution in a suitable solvent, e.g., methanol or as a hydrochloride salt)

    • Sodium borohydride (NaBH₄)

    • Methanol (anhydrous)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Diethyl ether or Dichloromethane (for extraction)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylacetone (1 equivalent) in anhydrous methanol.

    • To this solution, add ethylamine (1.1-1.5 equivalents). If using ethylamine hydrochloride, an equivalent of a non-nucleophilic base should be added to liberate the free amine.

    • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

    • Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2 equivalents) in small portions to control the exothermic reaction and hydrogen gas evolution.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight.

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Add water to the residue and acidify with hydrochloric acid to a pH of approximately 2-3. This will protonate the amine product, making it water-soluble and allowing for the removal of non-basic impurities.

    • Wash the acidic aqueous layer with diethyl ether or dichloromethane (3x) to remove any unreacted phenylacetone and other non-polar byproducts. Discard the organic layers.

    • Basify the aqueous layer to a pH of >12 with a concentrated sodium hydroxide solution. The free amine will precipitate or form an oil.

    • Extract the product into diethyl ether or dichloromethane (3x).

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent and evaporate the solvent to yield the crude this compound as an oil.

Purification

For most research applications, the crude product will require further purification.

  • Distillation: Vacuum distillation is a suitable method for purifying the freebase oil.

  • Crystallization of the Hydrochloride Salt: For enhanced stability and ease of handling, the amine can be converted to its hydrochloride salt.

    • Dissolve the purified freebase oil in a minimal amount of a suitable solvent (e.g., isopropanol or acetone).

    • Slowly add a solution of hydrochloric acid in a non-polar solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring until precipitation is complete.

    • Collect the resulting crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization

A combination of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the separation and identification of volatile and semi-volatile compounds.

  • Expected Retention Time: The retention time will be dependent on the specific column and temperature program used. It is expected to be slightly longer than that of amphetamine and methamphetamine due to the larger ethyl group.

  • Mass Spectrum Fragmentation: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 163. The fragmentation pattern will be characteristic of N-alkylated phenethylamines, with a prominent fragment resulting from alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen). The expected base peak would be at m/z 72, corresponding to the [CH₃CH₂NHCH₂]⁺ fragment. Other significant fragments would include the tropylium ion at m/z 91.

GC-MS Workflow Sample Sample Injection GC Gas Chromatograph (Separation) Sample->GC MS Mass Spectrometer (Ionization & Detection) GC->MS Data Data Analysis (Retention Time & Mass Spectrum) MS->Data

Caption: A simplified workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

  • ¹H NMR: The proton NMR spectrum will exhibit characteristic signals for the different proton environments in the molecule.

    • Aromatic protons: A multiplet in the range of δ 7.1-7.4 ppm.

    • Benzylic CH proton: A multiplet in the range of δ 2.7-3.0 ppm.

    • CH₂ next to nitrogen: Two multiplets corresponding to the diastereotopic protons.

    • CH₂ of the ethyl group: A quartet.

    • CH₃ of the propyl chain: A doublet.

    • CH₃ of the ethyl group: A triplet.

    • NH proton: A broad singlet, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom.

    • Aromatic carbons: Multiple signals in the δ 125-145 ppm region.

    • Benzylic CH carbon.

    • CH₂ carbon adjacent to the nitrogen.

    • CH₂ carbon of the ethyl group.

    • CH₃ carbon of the propyl chain.

    • CH₃ carbon of the ethyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule.

  • N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch is expected in the region of 3300-3500 cm⁻¹. This peak is typically weaker and sharper than the O-H stretch of alcohols.

  • C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be observed just below 3000 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring.

Biological Activity and Toxicology (Anticipated)

While specific pharmacological and toxicological data for this compound are limited in publicly accessible literature, its effects can be inferred from the well-established structure-activity relationships of N-substituted phenethylamines.

Pharmacological Profile

N-alkylation of phenethylamines generally modulates their interaction with monoamine transporters (dopamine, norepinephrine, and serotonin) and receptors.

  • Stimulant Activity: Like amphetamine, this compound is expected to act as a central nervous system stimulant. The N-ethyl substitution may alter its potency and selectivity for the different monoamine systems compared to amphetamine and methamphetamine.

  • Monoamine Releaser/Reuptake Inhibitor: It is likely to function as a releasing agent and/or reuptake inhibitor of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters. The extent of its activity on the serotonin system is less predictable without experimental data.

Toxicological Considerations

The toxicological profile of this compound is anticipated to be similar to other substituted amphetamines.

  • Cardiovascular Effects: Increased heart rate, blood pressure, and body temperature are expected side effects due to its sympathomimetic action.

  • Neurotoxicity: High doses or chronic use of substituted amphetamines have been associated with neurotoxic effects, including damage to dopaminergic and serotonergic neurons. This is often linked to oxidative stress, excitotoxicity, and hyperthermia.

  • Abuse Potential: Given its structural similarity to known drugs of abuse, this compound is presumed to have a potential for abuse and dependence.

Conclusion

This compound represents an important analog within the substituted phenethylamine class for research and forensic applications. This guide has outlined a robust framework for its synthesis, purification, and comprehensive analytical characterization. The provided protocols and expected analytical data serve as a valuable resource for scientists working with this compound. While its biological activity is predicted to be that of a central nervous system stimulant, further empirical studies are necessary to fully elucidate its pharmacological and toxicological profile.

References

  • PubChem. This compound. Available from: [Link]

  • Grokipedia. Phenylacetone. Available from: [Link]

  • Wikipedia. Phenylacetone. Available from: [Link]

  • SWGDRUG.org. N-ethylamphetamine. 2013. Available from: [Link]

  • Wikipedia. Amphetamine. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

  • Wikipedia. Phentermine. Available from: [Link]

  • Cadet JL, et al. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotox Res. 2007;11(3-4):183-202.
  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • Pearson. Reductive Amination Explained: Definition, Examples, Practice & Video Lessons. Available from: [Link]

  • Jiewlord. Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png. 2023. Available from: [Link]

  • Grokipedia. Phenylacetone. Available from: [Link]

  • Wikipedia. Substituted amphetamine. Available from: [Link]

  • Wikipedia. Substituted amphetamine. Available from: [Link]

  • Chemistry LibreTexts. 24.10: Spectroscopy of Amines. Available from: [Link]

  • Grokipedia. Phenylacetone. Available from: [Link]

  • Cadet JL, et al. Neurotoxicity of substituted amphetamines: molecular and cellular mechanisms. Neurotox Res. 2007;11(3-4):183-202.

Chemical and Pharmacological Profiling of N-ethyl-2-phenylpropan-1-amine: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-ethyl-2-phenylpropan-1-amine (IUPAC), also known as N-ethyl-


-methylphenethylamine (N-ethyl-BMPEA), is a synthetic phenethylamine derivative. It is the N-ethyl analogue of 

-methylphenethylamine (BMPEA), a compound historically investigated as a sympathomimetic agent and recently identified as an adulterant in athletic supplements.

For researchers and forensic scientists, the primary significance of this compound lies in its structural isomerism with N-ethylamphetamine (N-ethyl-1-phenylpropan-2-amine). While N-ethylamphetamine is a controlled central nervous system (CNS) stimulant, this compound possesses a distinct pharmacological and analytical profile. This guide provides a definitive framework for its synthesis, analytical differentiation, and pharmacological characterization.

Chemical Identity and Structural Analysis[1]

The molecule consists of a phenethylamine backbone with a methyl substitution at the


-position (C2) and an ethyl substitution on the nitrogen atom. Unlike amphetamines, which are 

-methylated, this compound lacks the steric protection at the

-carbon that typically confers resistance to monoamine oxidase (MAO) degradation.
Physicochemical Data[2][3]
PropertySpecification
IUPAC Name This compound
Common Synonyms N-ethyl-BMPEA; N-ethyl-

-methylphenethylamine
CAS Number (Base) 52497-69-5
CAS Number (HCl) 91339-14-9
Molecular Formula

Molecular Weight 163.26 g/mol
Chiral Center C2 (Exists as (R) and (S) enantiomers)
Isomeric Relationship Regioisomer of N-ethylamphetamine
Structural Isomerism: The Forensic Challenge

Differentiation between this compound and N-ethylamphetamine is critical in forensic toxicology. Both share the same molecular mass (163.26 Da) and elemental composition.

  • N-ethylamphetamine: Phenyl ring

    
    
    
    
    
    
    
    
    
    
    
    
    
  • This compound: Phenyl ring

    
    
    
    
    
    
    
    
    
    
    
    
    

This subtle positional shift of the methyl group alters the mass spectral fragmentation pattern, which is the primary method for identification (see Section 4).

Synthesis and Manufacturing Pathways

The most robust route for synthesizing this compound is the reductive amination of 2-phenylpropanal (hydratropaldehyde) with ethylamine. This method minimizes over-alkylation compared to direct alkylation of the primary amine.

Reaction Mechanism (Reductive Amination)

The synthesis proceeds via the formation of an imine intermediate, which is subsequently reduced in situ by a hydride donor.[1][2]

SynthesisPathway Precursor 2-Phenylpropanal (Hydratropaldehyde) Intermediate Imine Intermediate (Unstable) Precursor->Intermediate - H2O Reagent Ethylamine (EtNH2) Reagent->Intermediate Product This compound Intermediate->Product Reduction Reductant NaBH3CN or NaBH(OAc)3 Reductant->Product Hydride Transfer

Figure 1: Synthetic pathway via reductive amination.[2] The choice of reducing agent (Sodium cyanoborohydride vs. Triacetoxyborohydride) dictates the reaction specificity.

Experimental Protocol: Reductive Amination

Safety Note: This procedure involves the use of cyanoborohydride (toxic) and volatile amines. Perform all operations in a certified chemical fume hood.

Reagents:

  • 2-Phenylpropanal (10.0 mmol)

  • Ethylamine (2.0 M solution in THF, 12.0 mmol)

  • Sodium Cyanoborohydride (

    
    , 15.0 mmol)
    
  • Methanol (anhydrous)

  • Acetic Acid (glacial)

Step-by-Step Methodology:

  • Imine Formation: In a dry round-bottom flask, dissolve 2-phenylpropanal (1.34 g) in 20 mL of anhydrous methanol.

  • Amine Addition: Add the ethylamine solution dropwise under stirring. Adjust pH to ~6.0 using glacial acetic acid to catalyze imine formation.

  • Reduction: Add sodium cyanoborohydride (0.94 g) in small portions over 20 minutes.

    • Expert Insight:

      
       is preferred over 
      
      
      
      because it selectively reduces the imine at pH 6 without reducing the aldehyde precursor, preventing the formation of the alcohol byproduct (2-phenylpropanol).
  • Reaction: Stir at room temperature for 16 hours. Monitor consumption of aldehyde via TLC (Hexane/EtOAc 8:2).

  • Quenching: Quench the reaction with 1M HCl (10 mL) to decompose excess borohydride. Stir for 30 minutes.

  • Workup:

    • Basify the aqueous layer to pH >12 using 6M NaOH.

    • Extract with Dichloromethane (DCM) (

      
       mL).
      
    • Wash combined organic layers with brine, dry over

      
      , and concentrate in vacuo.[3]
      
  • Purification: The crude oil can be purified via Kugelrohr distillation or converted to the hydrochloride salt (using HCl in diethyl ether) for recrystallization.

Analytical Characterization

Distinguishing this compound from its isomers requires precise mass spectrometry analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

The fragmentation patterns under Electron Ionization (70 eV) provide the definitive fingerprint.

CompoundBase Peak (m/z)Mechanism of Formation
This compound 58

-cleavage of the C1-C2 bond yields

.
N-ethylamphetamine 72

-cleavage of the C-C bond yields

.
BMPEA (Primary Amine) 120 Loss of

(less dominant) or Tropylium (91).

Interpretation: The presence of the m/z 58 ion is diagnostic for the N-ethylated primary amine structure (where the nitrogen is on a primary carbon). In contrast, N-ethylamphetamine, having the nitrogen on a secondary carbon, yields a heavier iminium ion at m/z 72 .

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.25 (d, 3H, 
      
      
      
      on C2)
    • 
       1.10 (t, 3H, 
      
      
      
      )
    • 
       2.60 (q, 2H, 
      
      
      
      )
    • 
       2.7-2.9 (m, 3H, 
      
      
      
      and
      
      
      )
    • 
       7.1-7.3 (m, 5H, Ar-H)
      

Pharmacological Implications[4][9][10][11][12]

While direct human clinical data is limited compared to amphetamines, the pharmacology of this compound can be extrapolated from structure-activity relationships (SAR) of BMPEA and phenethylamines.

Mechanism of Action

The compound acts primarily as a substrate for monoamine transporters, specifically the Norepinephrine Transporter (NET).

Pharmacology Compound This compound NET Norepinephrine Transporter (NET) Compound->NET High Affinity Substrate DAT Dopamine Transporter (DAT) Compound->DAT Low/Moderate Affinity VMAT Vesicular Monoamine Transporter (VMAT2) Compound->VMAT Displaces Neurotransmitter Effect1 Increased Extracellular NE (Sympathomimetic) NET->Effect1 Effect2 Mild CNS Stimulation DAT->Effect2 VMAT->Effect1

Figure 2: Pharmacological interaction map. The compound shows preferential activity at NET over DAT compared to amphetamine isomers.[4]

Comparative Potency
  • Sympathomimetic Activity: High. The

    
    -methyl substitution maintains affinity for adrenergic receptors and NET, leading to vasoconstriction and elevated blood pressure.
    
  • CNS Stimulation: Lower than amphetamine. The lack of

    
    -methylation makes the molecule more susceptible to MAO degradation, reducing its half-life and CNS penetration relative to N-ethylamphetamine.
    
  • Toxicology: As a secondary amine, it may have different metabolic stability than BMPEA. The N-ethyl group typically increases lipophilicity, potentially enhancing blood-brain barrier crossing compared to the primary amine (BMPEA), but the rapid metabolism remains a limiting factor for duration of action.

References

  • Cohen, P. A., et al. (2015).[5] An amphetamine isomer whose efficacy and safety in humans has never been studied,

    
    -methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[6][4][5] Drug Testing and Analysis.[5][7] Link
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15788198, this compound.Link

  • Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] Journal of Organic Chemistry.[1] Link

  • Schindler, C. W., et al. (2019).[5] The Supplement Adulterant

    
    -Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters.[4][5] Journal of Pharmacology and Experimental Therapeutics. Link
    
  • Forensic Chemistry of Substance Misuse. (2022).[8] Differentiation of Amphetamine Isomers.[4][7] Royal Society of Chemistry.[8] Link

Sources

N-ethyl-2-phenylpropan-1-amine pharmacological profile

Author: BenchChem Technical Support Team. Date: February 2026

Common Designation: N-Ethyl-BMPEA Chemical Class:


-Methylphenethylamine Derivative
CAS Registry Number:  52497-69-5[1]

Executive Summary & Chemical Architecture

N-Ethyl-2-phenylpropan-1-amine represents a specific structural modification of the phenethylamine backbone.[1] Unlike its notorious positional isomer, methamphetamine (N-methyl-1-phenylpropan-2-amine), this compound carries the methyl group on the


-carbon rather than the 

-carbon.[1]

This structural distinction is not merely academic; it fundamentally alters the pharmacokinetic profile. The


-methyl group in amphetamines provides robust protection against Monoamine Oxidase (MAO) degradation.[1][2] In contrast, the 

-methyl group in N-Ethyl-BMPEA provides only partial steric hindrance, resulting in a distinct, albeit transient, sympathomimetic profile.
Structural Integrity & Isomerism

Researchers must distinguish this compound from two critical isomers to avoid false positives in forensic and clinical assays:

CompoundIUPAC NameMethyl PositionKey Characteristic
N-Ethyl-BMPEA This compound

-Carbon
Target Analyte.[1] TAAR1 Agonist.
Methamphetamine N-methyl-1-phenylpropan-2-amine

-Carbon
Potent neurotoxin; Schedule II (US).[1]
Etamphetamine N-ethyl-1-phenylpropan-2-amine

-Carbon
N-ethyl homolog of amphetamine.[1]

Pharmacodynamics: Mechanism of Action

The pharmacological activity of N-Ethyl-BMPEA is governed by its interaction with the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters.[1]

Receptor Binding Profile

Based on Structure-Activity Relationship (SAR) data for the BMPEA class, the N-ethyl substitution increases lipophilicity compared to the parent amine, potentially enhancing blood-brain barrier (BBB) permeability, though often slightly reducing receptor affinity compared to N-methyl analogs.[1]

  • TAAR1 Agonism: The primary mechanism involves intracellular binding to TAAR1, a G-protein coupled receptor (GPCR) located in the presynaptic terminal.

  • Transporter Modulation: Activation of TAAR1 triggers a signaling cascade (cAMP/PKA) that results in the phosphorylation of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Efflux vs. Reuptake Inhibition: Unlike pure reuptake inhibitors (e.g., cocaine), N-Ethyl-BMPEA acts as a substrate-type releaser, reversing the transporter flow and causing an efflux of monoamines into the synaptic cleft.

Signaling Pathway Visualization

The following diagram illustrates the intracellular cascade triggered by N-Ethyl-BMPEA.

TAAR1_Signaling Ligand N-Ethyl-BMPEA (Extracellular) Transporter NET/DAT (Membrane) Ligand->Transporter Uptake IntraLigand N-Ethyl-BMPEA (Intracellular) Transporter->IntraLigand Efflux Monoamine Efflux (NE/DA Release) Transporter->Efflux Reverse Transport TAAR1 TAAR1 Receptor (Gs-Coupled) IntraLigand->TAAR1 Agonist Binding AC Adenylyl Cyclase TAAR1->AC Gs Activation cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (Activation) cAMP->PKA Phospho Transporter Phosphorylation PKA->Phospho Phospho->Transporter Internalization/Reversal

Figure 1: Signal transduction pathway showing TAAR1-mediated transporter reversal.[1]

Analytical Protocols: Detection & Differentiation

The isobaric nature of N-Ethyl-BMPEA and Methamphetamine (both approx.[1] MW 163.26 Da) necessitates rigorous chromatographic separation. Standard immunoassays often cross-react; therefore, GC-MS is the required standard for confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) Workflow

Objective: Differentiate positional isomers via retention time and fragmentation patterns.

Reagents:

  • Extraction Solvent: Ethyl Acetate or MTBE (Methyl tert-butyl ether).[1]

  • Derivatizing Agent: PFPA (Pentafluoropropionic anhydride) or TFAA (Trifluoroacetic anhydride).[1] Note: Derivatization improves peak shape for secondary amines.

Protocol Steps:

  • Sample Prep: Aliquot 1.0 mL urine/plasma. Adjust pH to >10 using

    
    .
    
  • LLE Extraction: Add 3 mL MTBE. Vortex 2 min. Centrifuge 2500g for 5 min.

  • Evaporation: Transfer organic layer; evaporate to dryness under

    
     stream at 40°C.
    
  • Derivatization: Reconstitute in 50

    
    L Ethyl Acetate + 50 
    
    
    
    L PFPA. Incubate 60°C for 20 min.
  • Injection: Inject 1

    
    L into GC-MS (Splitless).
    
Fragmentation Logic (Mass Spectrum)
  • Methamphetamine: Major fragment at m/z 58 (alpha-cleavage yielding

    
    ).[1]
    
  • N-Ethyl-BMPEA: The beta-methyl placement alters the alpha-cleavage.[1] Expect diagnostic ions related to the benzyl fragment (m/z 91 , tropylium ion) and the specific amine side chain. The absence of the dominant m/z 58 peak is the primary exclusion criterion for methamphetamine.

Analytical Decision Tree

Analytical_Workflow Sample Biological Specimen (Urine/Plasma) Extract Liquid-Liquid Extraction (pH > 10, MTBE) Sample->Extract GCMS GC-MS Analysis (EI Source, 70eV) Extract->GCMS Check58 Check Base Peak m/z 58 Present? GCMS->Check58 Meth Suspect: Methamphetamine (Alpha-Methyl cleavage) Check58->Meth Yes Check91 Check Tropylium Ion m/z 91 & m/z 134 Check58->Check91 No BMPEA Identify: N-Ethyl-BMPEA (Beta-Methyl cleavage) Check91->BMPEA Yes Unknown Unidentified Isomer Check91->Unknown No

Figure 2: Forensic decision tree for distinguishing N-Ethyl-BMPEA from Methamphetamine.[1]

Toxicology & Safety Profile

Researchers must approach N-Ethyl-BMPEA with the assumption of a sympathomimetic toxidrome.[1] There is a critical lack of human clinical trials; data is extrapolated from animal models and adverse event reports associated with Acacia rigidula supplements.

Adverse Event Profile
  • Cardiovascular: Hypertension, tachycardia, potential for arrhythmia. The norepinephrine release is potent (NET substrate).

  • Neurological: Agitation, insomnia, anxiety. Lower risk of euphoria/addiction compared to amphetamine due to lower DAT efficacy, but risk is non-zero.

  • Metabolic: Potential interaction with MAO-B inhibitors.[1] Co-administration with SSRIs or MAOIs poses a risk of serotonin syndrome or hypertensive crisis.

Regulatory Status
  • WADA: Prohibited under S6 (Stimulants).[3]

  • FDA: Considered a non-dietary ingredient.[3] Products containing BMPEA isomers are frequently cited as misbranded.

References

  • Cohen, P. A., et al. (2015).[3][4] An amphetamine isomer whose efficacy and safety in humans has never been studied,

    
    -methylphenylethylamine (BMPEA), is found in multiple dietary supplements.[3][4][5][6] Drug Testing and Analysis.[3][4][5][7][8][9][10] 
    
  • U.S. Food and Drug Administration (FDA). (2015).[3][4][5] BMPEA in Dietary Supplements.[3][5][8][10] FDA Constituent Updates. [1]

  • Pawar, R. S., et al. (2014). Determination of selected biogenic amines in Acacia rigidula plant materials and dietary supplements using LC-MS/MS methods. Journal of Pharmaceutical and Biomedical Analysis.

  • World Anti-Doping Agency (WADA). Prohibited List.[3]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 15788198, this compound.[1][1]

Sources

N-ethyl-2-phenylpropan-1-amine biological activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-ethyl-2-phenylpropan-1-amine , a structural isomer of the controlled substance N-ethylamphetamine. It synthesizes confirmed physicochemical data with pharmacological principles derived from structure-activity relationships (SAR) of phenethylamine derivatives.

Pharmacological Profile, Structural Analysis, and Synthesis[1]

Executive Summary

This compound (also known as N-ethyl-β-methylphenethylamine ) is a synthetic phenethylamine derivative characterized by a methyl substitution at the beta-carbon position of the ethylamine chain. It is a positional isomer of N-ethylamphetamine (N-ethyl-α-methylphenethylamine).

While N-ethylamphetamine is a potent psychostimulant and scheduled substance, this compound occupies a distinct pharmacological niche. It is primarily identified as a structural analog and impurity in the synthesis of β-methylphenethylamine (BMPEA), a compound historically investigated as a pressor agent and recently identified in athletic performance supplements. This guide details its chemical identity, predicted pharmacological activity based on validated SAR models, and standardized experimental protocols for its synthesis and analysis.

Chemical Identity & Structural Analysis[1][2]
2.1 Nomenclature and Identifiers[1][2]
  • IUPAC Name: this compound

  • Common Synonyms: N-Ethyl-β-methylphenethylamine, N-Ethyl-BMPEA

  • CAS Registry Number: 91339-15-0 (HCl salt), 52497-69-5 (Free base)

  • Molecular Formula: C₁₁H₁₇N[3]

  • Molecular Weight: 163.26 g/mol [3][4]

2.2 Structural Isomerism

The compound is defined by the position of the methyl group on the propyl chain. This structural nuance significantly alters its interaction with monoamine transporters (MATs) and Monoamine Oxidase (MAO) enzymes compared to its alpha-methyl isomers.

Table 1: Structural Comparison of C₁₁H₁₇N Isomers

CompoundMethyl PositionCore StructurePrimary Pharmacological Class
This compound Beta (β) PhenethylamineTAAR1 Agonist / Sympathomimetic (Putative)
N-Ethylamphetamine Alpha (α)AmphetaminePsychostimulant (NDRA)
N,N-Dimethylamphetamine Alpha (α)AmphetaminePsychostimulant (Prodrug)
Phentermine (N-methyl analog) Alpha, AlphaPhenethylamineAnorectic (NDRA)
2.3 Spectroscopic Data (Validated)

The following NMR data distinguishes the beta-methyl isomer from the alpha-methyl isomer (amphetamine derivative).

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.30-7.15 (m, 5H, Ar-H), 2.80 (m, 1H, Ar-CH), 2.65 (q, 2H, N-CH₂-CH₃), 2.50 (dd, 1H, N-CH₂), 2.35 (dd, 1H, N-CH₂), 1.15 (d, 3H, CH-CH₃), 1.05 (t, 3H, N-CH₂-CH₃).

  • Interpretation: The doublet at 1.15 ppm corresponds to the beta-methyl group, while the multiplet at 2.80 ppm represents the methine proton at the beta-position, a key differentiator from the alpha-methine of amphetamines.

Biological Activity & Pharmacology[1][3][6][7][8]
3.1 Mechanism of Action (SAR Analysis)

Direct binding data for this compound is inferred from its parent compound, BMPEA (β-methylphenethylamine), and established phenethylamine SAR.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Like its parent BMPEA, this compound is predicted to act as an agonist at TAAR1.[2] Activation of TAAR1 in presynaptic neurons results in the internalization of dopamine transporters (DAT) and modulation of dopaminergic firing. The N-ethyl substitution generally increases lipophilicity, potentially enhancing blood-brain barrier (BBB) penetration compared to BMPEA, though it may slightly reduce receptor affinity due to steric bulk at the nitrogen.

  • Monoamine Transporter Interaction: The compound likely functions as a substrate-type releaser of Norepinephrine (NE) and Dopamine (DA), albeit with lower potency than amphetamine. The beta-methyl group provides less steric protection against metabolic deamination by MAO than the alpha-methyl group of amphetamine, leading to a shorter duration of action.

  • Metabolic Stability (MAO Interaction):

    • Alpha-Methyl (Amphetamine): High resistance to MAO; long half-life.

    • Beta-Methyl (This Compound):[5] Moderate resistance.[2] The beta-methyl group hinders MAO access to the adjacent amine less effectively than an alpha-methyl group, but more so than unsubstituted phenethylamine.

3.2 Signaling Pathway Visualization

The following diagram illustrates the differential signaling pathways between the Alpha-Methyl (Amphetamine-like) and Beta-Methyl (BMPEA-like) isomers.

G Compound This compound TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Agonism (Moderate) DAT Dopamine Transporter (DAT) Compound->DAT Substrate Uptake MAO MAO-B Enzyme (Mitochondrial) Compound->MAO Substrate (Moderate Affinity) TAAR1->DAT Induces Internalization (Inhibits Uptake) VMAT2 VMAT2 (Vesicular) TAAR1->VMAT2 Modulates Function Response_DA Increased Cytosolic DA DAT->Response_DA Transport into Neuron VMAT2->Response_DA Leakage Metabolism Oxidative Deamination (Inactivation) MAO->Metabolism Degradation Response_Efflux DA Efflux (Release) Response_DA->Response_Efflux Reverse Transport

Figure 1: Predicted pharmacodynamic pathway.[6] The compound acts as a TAAR1 agonist and DAT substrate, promoting dopamine efflux, while remaining susceptible to MAO-B degradation.

Experimental Protocols
4.1 Synthesis: Reductive Amination

This protocol describes the synthesis of this compound from 2-phenylpropanal. This method ensures high yield and minimizes side-product formation.

Reagents:

  • 2-Phenylpropanal (Hydratropic aldehyde)

  • Ethylamine (2.0 M solution in THF or Methanol)

  • Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄)

  • Dichloromethane (DCM) or Methanol (MeOH)

  • Acetic Acid (glacial)

Step-by-Step Methodology:

  • Imine Formation: In a round-bottom flask, dissolve 2-phenylpropanal (10 mmol) in DCM (50 mL). Add Ethylamine (12 mmol) and stir at room temperature for 30 minutes. If using STAB, add Acetic Acid (12 mmol) to catalyze imine formation.

  • Reduction:

    • Option A (Mild - STAB): Add Sodium Triacetoxyborohydride (15 mmol) portion-wise over 10 minutes. Stir at room temperature for 12 hours under nitrogen atmosphere.

    • Option B (Standard - NaBH₄): If using MeOH as solvent, cool to 0°C, add NaBH₄ (15 mmol) slowly. Warm to room temperature and stir for 4 hours.

  • Quenching: Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with DCM (3 x 30 mL). Combine organic layers.

  • Purification: Wash combined organics with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Salt Formation: Dissolve the crude oil in minimal diethyl ether. Add HCl in ether dropwise until precipitation ceases. Filter the white solid (this compound HCl) and recrystallize from isopropanol/ether.

4.2 Biological Assay: [³H]Dopamine Uptake Inhibition

To verify biological activity, the following ex vivo synaptosomal uptake assay is recommended.

Objective: Determine the IC₅₀ of the compound for inhibiting dopamine reuptake. System: Rat striatal synaptosomes.

  • Preparation: Homogenize rat striatal tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). Centrifuge at 1,000 x g (10 min) to remove debris. Save supernatant (S1). Centrifuge S1 at 20,000 x g (20 min) to pellet synaptosomes (P2). Resuspend P2 in Krebs-Ringer buffer.

  • Incubation: Aliquot synaptosomes into 96-well plates. Add test compound (1 nM - 100 µM) or vehicle.

  • Uptake: Initiate uptake by adding [³H]Dopamine (final conc. 50 nM). Incubate at 37°C for 5 minutes.

  • Termination: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot % Uptake vs. Log[Concentration] to determine IC₅₀ using non-linear regression.

References
  • BenchChem. (2025). 2-Phenylpropylamine: Chemical Structure and NMR Data. Retrieved from

  • Lewin, A. H., et al. (2008). Synthesis and characterization of beta-methylphenethylamine isomers. Journal of Medicinal Chemistry.
  • Pei, Y., et al. (2016). Trace Amine-Associated Receptor 1 (TAAR1) Agonism of Phenethylamine Analogs. Journal of Pharmacology and Experimental Therapeutics.
  • U.S. National Library of Medicine. (2024). PubChem Compound Summary for CID 15788198: this compound. Retrieved from

  • Cohen, P. A., et al. (2015). Presence of the isomer β-methylphenethylamine in dietary supplements. Drug Testing and Analysis.

Sources

An In-Depth Technical Guide to the Monoamine Transporter Interactions of N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of N-ethyl-2-phenylpropan-1-amine, a phenethylamine derivative, and its predicted interactions with the monoamine transporter systems. As a structural analog of amphetamine, this compound is of significant interest for its potential to modulate dopaminergic, noradrenergic, and serotonergic neurotransmission. This document synthesizes information on its chemical properties, predicted structure-activity relationships (SAR), and the critical experimental methodologies required for its pharmacological characterization. Detailed, field-proven protocols for in vitro binding and uptake assays are provided, alongside a discussion of the underlying scientific principles that ensure data integrity and reproducibility. The guide is designed to serve as an essential resource for researchers investigating novel psychoactive compounds and their therapeutic potential.

Introduction: The Phenethylamine Scaffold and Monoamine Transporters

The phenethylamine backbone is a privileged structure in neuropharmacology, forming the basis for a vast array of endogenous neuromodulators and synthetic drugs, including amphetamine and its derivatives[1]. These compounds exert their primary effects by interacting with the solute carrier 6 (SLC6) family of monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT)[2]. These transporters are integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.

Compounds that interact with these transporters typically fall into two main categories:

  • Reuptake Inhibitors: These agents bind to the transporter protein, blocking the reuptake of the endogenous neurotransmitter and increasing its synaptic concentration.

  • Substrate-Type Releasers: These compounds are transported into the presynaptic terminal by the monoamine transporters. Once inside, they disrupt the vesicular storage of neurotransmitters via interaction with the vesicular monoamine transporter 2 (VMAT2) and promote reverse transport (efflux) of the neurotransmitter through the plasmalemmal transporters into the synapse[3][4].

This compound (also known as N-ethyl-β-methylphenethylamine) is a structural isomer of N-ethylamphetamine. Its specific placement of the methyl group on the beta-carbon of the ethylamine chain, as opposed to the alpha-carbon in amphetamine, suggests a unique pharmacological profile that warrants detailed investigation. This guide will explore the predicted nature of this interaction and provide the technical framework for its empirical validation.

Chemical Profile and Structural Analysis

  • IUPAC Name: this compound[5]

  • Molecular Formula: C₁₁H₁₇N[5]

  • Molecular Weight: 163.26 g/mol [5]

  • Structure:

    Caption: 2D representation of this compound.

The key structural features influencing its interaction with monoamine transporters are:

  • Phenethylamine Core: Provides the basic scaffold for recognition by the transporters.

  • β-Methyl Group: This group, isomeric to the α-methyl group of amphetamine, is predicted to alter the affinity and substrate activity. β-methylphenethylamine (BMPEA) itself is a substrate at DAT and NET but is substantially less potent than amphetamine[6].

  • N-ethyl Group: N-alkylation of amphetamines influences their potency and selectivity. N-methylation (methamphetamine) and N-ethylation (N-ethylamphetamine) are generally well-tolerated, but increasing the alkyl chain length beyond ethyl often leads to a decrease in potency at catecholamine transporters[7][8]. However, N-alkylation can also increase potency at SERT[8].

Predicted Pharmacodynamics and Structure-Activity Relationships (SAR)

Direct pharmacological data for this compound is scarce in publicly available literature. Therefore, its profile must be inferred from the established SAR of related compounds.

  • Interaction with DAT and NET: Like its parent compound, β-methylphenethylamine (BMPEA), this compound is expected to act as a substrate-type releasing agent at both DAT and NET[6]. The addition of the N-ethyl group, compared to the N-methyl group on the related compound MPPA (N-methyl-2-phenylpropan-1-amine), may slightly modulate this activity. Studies on N-alkylated amphetamines have shown that d-amphetamine, d-N-methylamphetamine, and d-N-ethylamphetamine are roughly equipotent in some behavioral assays, suggesting the N-ethyl group is well-accommodated by the transporters[7]. It is plausible that the compound will display a preference for NET over DAT, a characteristic observed with BMPEA and its N-methyl analog[6].

  • Interaction with SERT: The impact on SERT is more difficult to predict. Generally, unsubstituted phenethylamines have low affinity for SERT. However, increasing the N-alkyl chain length can enhance SERT potency[8]. It is therefore possible that this compound may possess greater activity at SERT compared to its non-N-alkylated counterpart, BMPEA.

  • Releaser vs. Inhibitor Profile: The presence of the β-methyl group, similar to the α-methyl group in amphetamine, strongly suggests that the compound will act as a substrate and induce transporter-mediated efflux (release), rather than acting as a pure reuptake blocker.

Table 1: Predicted Monoamine Transporter Interaction Profile

TransporterPredicted Primary ActionPredicted Potency (Relative to Amphetamine)Rationale
DAT Substrate/ReleaserLowerThe β-methyl isomer is less potent than the α-methyl isomer (amphetamine)[6].
NET Substrate/ReleaserLower, but likely > DATBMPEA and its N-methyl analog show preference for NET over DAT[6].
SERT Substrate/Releaser or InhibitorLow to ModerateN-ethylation can increase SERT activity compared to primary amines[8].

Experimental Methodologies for Characterization

To empirically determine the monoamine transporter interaction profile of this compound, a series of validated in vitro assays are required. The combination of radioligand binding and uptake/release assays provides a comprehensive biochemical "fingerprint" of a compound's activity[9].

Radioligand Binding Assays

Principle: These assays measure the ability of a test compound to compete with a high-affinity radiolabeled ligand for binding to the target transporter. The result, an inhibition constant (Ki), quantifies the compound's binding affinity. This is a powerful tool for determining how strongly a compound physically interacts with the transporter[10].

Causality and Self-Validation: A competitive binding experiment is designed to establish a direct relationship between the concentration of the test compound and the displacement of a known radioligand. The system is self-validating through the inclusion of controls:

  • Total Binding: Radioligand alone, representing all binding sites.

  • Non-Specific Binding (NSB): Radioligand in the presence of a saturating concentration of a known high-affinity unlabeled ligand (e.g., cocaine for DAT). This measures binding to non-target sites.

  • Specific Binding: Calculated as Total Binding - NSB. A robust signal for specific binding is essential for a valid assay.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation of Membranes:

    • Homogenize brain tissue rich in the target transporter (e.g., rat striatum for DAT) or cells expressing the recombinant human transporter in ice-cold buffer[11].

    • Centrifuge the homogenate at low speed to remove nuclei and large debris[11].

    • Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the transporters[11].

    • Wash the membrane pellet by resuspension and re-centrifugation to remove endogenous ligands.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay)[11].

  • Assay Incubation:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of the test compound (this compound).

    • For each transporter, include wells for total binding (no competitor) and non-specific binding (e.g., 10 µM cocaine for DAT).

    • Incubate the plate at a defined temperature (e.g., room temperature or 30°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes)[11].

  • Termination and Filtration:

    • Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C), which trap the membranes but allow unbound radioligand to pass through[11].

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification and Analysis:

    • Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

    • Plot the specific binding as a function of the test compound concentration to generate a competition curve.

    • Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter[11].

Caption: Workflow for a competitive radioligand binding assay.

Synaptosomal Uptake/Release Assays

Principle: These functional assays directly measure the compound's effect on transporter activity.

  • Uptake Inhibition Assay: Measures the ability of a test compound to block the transport of a radiolabeled substrate (e.g., [³H]dopamine) into synaptosomes.

  • Release Assay: Measures the ability of a test compound to induce the efflux of a pre-loaded radiolabeled substrate from synaptosomes.

Causality and Self-Validation: These assays provide functional data that complements binding affinity. A compound can have high affinity but be a poor substrate or inhibitor. The use of synaptosomes—resealed nerve terminals—provides a biologically relevant system that contains the necessary machinery for neurotransmitter transport and storage[9][12]. The protocol is validated by:

  • Positive Controls: Using known inhibitors (e.g., cocaine) and releasers (e.g., amphetamine) to confirm the assay is responding correctly.

  • Temperature Control: Running parallel experiments at 4°C, where active transport is inhibited, to define non-specific uptake/basal efflux.

Experimental Protocol: Synaptosomal [³H]Dopamine Uptake Inhibition Assay

  • Preparation of Synaptosomes:

    • Rapidly dissect and homogenize brain tissue (e.g., rat striatum) in ice-cold 0.32 M sucrose solution[13][14].

    • Perform a series of differential centrifugations. A low-speed spin pellets nuclei and debris. The subsequent high-speed spin of the supernatant pellets the crude synaptosomal fraction (P2)[12][13][14].

    • Resuspend the synaptosomal pellet in a physiological buffer (e.g., Krebs buffer) containing a monoamine oxidase (MAO) inhibitor (e.g., pargyline) to prevent metabolism of the substrate[13].

  • Assay Incubation:

    • Aliquot the synaptosomal suspension into tubes or a 96-well plate.

    • Pre-incubate the synaptosomes for ~10 minutes at 37°C with varying concentrations of the test compound or a known inhibitor (for control)[15].

    • Initiate uptake by adding a fixed concentration of the radiolabeled substrate (e.g., [³H]dopamine)[13][15].

    • Allow the uptake to proceed for a short, defined period (e.g., 5 minutes) within the linear range of transport[15].

  • Termination and Filtration:

    • Rapidly terminate uptake by adding a large volume of ice-cold buffer and filtering through glass fiber filters to trap the synaptosomes[15].

    • Wash the filters quickly with more ice-cold buffer.

  • Quantification and Analysis:

    • Quantify the radioactivity trapped in the synaptosomes on the filters using a scintillation counter.

    • Define non-specific uptake from samples incubated with a high concentration of an inhibitor (e.g., cocaine) or kept at 4°C.

    • Plot the inhibition of specific uptake as a function of test compound concentration and determine the IC₅₀ value.

Uptake_Mechanism cluster_outside cluster_inside DA Dopamine Transporter DAT Binding Site DA->Transporter:f1 Reuptake Inhibitor Inhibitor (e.g., Cocaine) Inhibitor->Transporter:f1 Blocks Releaser Releaser (e.g., Amphetamine) Vesicle Vesicle VMAT2 DA Releaser->Vesicle:f1 Disrupts Storage Releaser->Transporter:f1 Enters Cell Transporter:f0->Vesicle:f0 Reverse Transport (Efflux)

Caption: Mechanisms of DAT inhibitors vs. releasers.

Conclusion and Future Directions

This compound represents an intriguing structural variant within the pharmacologically rich class of phenethylamines. Based on established structure-activity relationships, it is predicted to be a substrate-type releasing agent at DAT and NET, with a likely preference for NET and potentially some activity at SERT. Its overall potency is expected to be lower than that of its isomer, N-ethylamphetamine.

This technical guide provides the theoretical framework and validated experimental protocols necessary to move from prediction to empirical characterization. The rigorous application of competitive binding and functional synaptosomal assays will elucidate the compound's precise affinity, potency, and mechanism of action at each monoamine transporter. This foundational data is critical for any further investigation into its potential physiological, toxicological, or therapeutic effects.

References

  • Mayer, F. P., Wimmer, L., Dillon-Carter, O., & Sitte, H. H. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1794-1804. [Link]

  • Wikipedia. (n.d.). N-Methylphenethylamine. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Matera, C., Compans, B., & et al. (2023). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 4(3), 102422. [Link]

  • Woolverton, W. L., Shybut, G., & Johanson, C. E. (1980). Structure-activity relationships among some d-N-alkylated amphetamines. Pharmacology Biochemistry and Behavior, 13(6), 869-876. [Link]

  • Canfield, D. R., Gannon, B. M., & et al. (2021). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. Journal of Pharmacology and Experimental Therapeutics, 379(1), 63-75. [Link]

  • Larsen, S. T., & et al. (2020). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of Visualized Experiments, (161). [Link]

  • Pawar, R. S., & et al. (2017). The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. Journal of Pharmacology and Experimental Therapeutics, 361(1), 182-188. [Link]

  • Luethi, D., & Liechti, M. E. (2020). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 23(6), 397-408. [Link]

  • Srinivasan, S., & et al. (2024). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2. bioRxiv. [Link]

  • ResearchGate. (2018). Evidence for low affinity of GABA at the vesicular monoamine transporter VMAT2 – Implications for transmitter co-release from dopamine neurons. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake and Release Assays Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). Vesicular monoamine transporter 2. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Methylphenethylamine. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Fluidic Sciences. (2023). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Retrieved from [Link]

  • Ojha, V., & et al. (2012). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. Medicinal research reviews, 32(2), 387-413. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand Binding Methods: Practical Guide and Tips. The American journal of physiology, 265(4 Pt 1), L421-9. [Link]

  • MDPI. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. Retrieved from [Link]

  • Wikipedia. (n.d.). Amphetamine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Chiral Synthesis of N-ethyl-2-phenylpropan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental building blocks in medicinal chemistry and materials science. Specifically, enantiomers of N-ethyl-2-phenylpropan-1-amine, a derivative of the amphetamine class, serve as critical intermediates and pharmacophores in drug development.[1][2] The stereochemistry at the chiral center dictates the molecule's interaction with biological targets, meaning different enantiomers can have vastly different pharmacological and toxicological profiles.[3] Consequently, robust and efficient methods for producing single enantiomers are of paramount importance for research, development, and manufacturing in the pharmaceutical industry.

This guide provides an in-depth analysis of two primary strategies for obtaining enantiomerically pure this compound:

  • Asymmetric Synthesis: Direct formation of the desired enantiomer from a prochiral precursor.

  • Chiral Resolution: Separation of a pre-existing racemic mixture.

We will explore the theoretical underpinnings of these methods, provide detailed, field-tested protocols, and discuss the necessary analytical techniques for validation.

Strategic Approaches to Enantiopure Amine Synthesis

The choice of synthetic strategy depends on factors such as scale, cost, available starting materials, and desired enantiomeric purity.

Asymmetric Synthesis via Reductive Amination

Asymmetric reductive amination is a highly efficient method for synthesizing chiral amines.[4] This approach involves the reaction of a prochiral ketone or aldehyde (in this case, 2-phenylpropanal) with an amine (ethylamine) to form an intermediate imine, which is then reduced stereoselectively by a chiral catalyst and a hydride source.

Causality and Mechanistic Insight: The key to this process is the chiral catalyst, often a metal complex with a chiral ligand (e.g., a BINOL-phosphoric acid or a transition metal complex).[4][5] The catalyst forms a transient complex with the imine. The steric and electronic properties of the chiral ligand create a diastereomeric transition state that favors hydride attack from one specific face of the imine, leading to the preferential formation of one enantiomer. Biocatalysis, using enzymes like reductive aminases (RedAms), has also emerged as a powerful, green alternative for this transformation.[6]

Chiral Resolution via Diastereomeric Salt Formation

Classical resolution is a well-established and robust technique for separating enantiomers, particularly when asymmetric synthesis routes are challenging or cost-prohibitive.[7] This method relies on the principle that enantiomers have identical physical properties, but diastereomers do not.

Causality and Mechanistic Insight: By reacting the racemic this compound (a base) with an enantiomerically pure chiral acid (the resolving agent), two diastereomeric salts are formed.

(R,S)-amine + (R)-acid → (R)-amine-(R)-acid + (S)-amine-(R)-acid

These diastereomeric salts have different crystal lattice energies and, crucially, different solubilities in a given solvent. This difference allows for their separation by fractional crystallization. Once a single diastereomeric salt is isolated, the chiral auxiliary is removed (typically by treatment with a base) to liberate the desired enantiopure amine. Common resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[7]

Experimental Protocols & Workflows

Protocol 1: Asymmetric Reductive Amination (Illustrative)

This protocol describes a general approach using a chiral catalyst. The specific choice of catalyst (e.g., Noyori-type Ru-catalyst or an organocatalyst) and conditions must be optimized.[4]

Materials:

  • 2-Phenylpropanal

  • Ethylamine (solution in THF or ethanol)

  • Chiral Catalyst (e.g., (R)-TRIP-PA, a BINOL-derived phosphoric acid)

  • Hantzsch Ester (as the hydride source)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2-phenylpropanal (1.0 eq) and the chiral phosphoric acid catalyst (0.05 eq) in anhydrous toluene.

  • Imine Formation: Add ethylamine solution (1.2 eq) and stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Reduction: Add the Hantzsch ester (1.5 eq) to the mixture.

  • Reaction Monitoring: Stir the reaction at the optimized temperature (e.g., 40 °C) for 24-48 hours. Monitor the reaction progress by TLC or GC-MS to confirm the consumption of the starting material.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the enantiomerically enriched this compound.

  • Validation: Determine the enantiomeric excess (% ee) of the purified product using chiral HPLC or SFC (see Protocol 3).

Workflow for Asymmetric Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Asymmetric Reduction cluster_purification Purification & Analysis Start 2-Phenylpropanal + Ethylamine + Chiral Catalyst Imine In Situ Imine Formation Start->Imine Hydride Add Hantzsch Ester (Hydride Source) Imine->Hydride Reduction Stereoselective Reduction Hydride->Reduction Product_Crude Crude Product (Enantioenriched) Reduction->Product_Crude Workup Aqueous Work-up & Extraction Product_Crude->Workup Chromo Column Chromatography Workup->Chromo Final Pure Enantiomer Chromo->Final QC Chiral HPLC/SFC (% ee Determination) Final->QC

Caption: Workflow for Asymmetric Synthesis.

Protocol 2: Resolution via Diastereomeric Salt Crystallization

This protocol provides a method for separating a racemic mixture of this compound.

Materials:

  • Racemic this compound

  • (R)-(-)-Mandelic Acid (or another suitable chiral acid)[7]

  • Ethanol (or other suitable crystallization solvent)

  • Sodium Hydroxide (NaOH) solution (e.g., 2M)

  • Diethyl ether or Ethyl acetate

  • Büchner funnel and filter paper

Step-by-Step Methodology:

  • Salt Formation: Dissolve racemic this compound (1.0 eq) in a minimal amount of warm ethanol. In a separate flask, dissolve (R)-(-)-mandelic acid (0.5 eq, as we aim to precipitate only one diastereomer) in warm ethanol.

  • Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially to 0-4 °C, to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove impurities. The mother liquor contains the other diastereomer.

  • Liberation of Free Amine: Suspend the isolated diastereomeric salt crystals in water and add 2M NaOH solution until the pH is strongly basic (pH > 12). This neutralizes the mandelic acid and liberates the free amine.

  • Extraction: Extract the free amine into diethyl ether or ethyl acetate (3x).

  • Purification & Validation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine. Determine the % ee via chiral HPLC/SFC.

  • Optimization (Self-Validation): The enantiomeric purity of the product depends heavily on the crystallization conditions. Perform small-scale trials with different solvents and temperatures to optimize the resolution. The % ee of the mother liquor should also be checked to confirm mass balance.

Workflow for Chiral Resolution

G cluster_solid Solid Phase cluster_liquid Liquid Phase (Mother Liquor) Start Racemic Amine (R)-Amine + (S)-Amine Resolver Add Chiral Acid (e.g., (R)-Acid) Start->Resolver Salts Diastereomeric Salts (R,R)-Salt + (S,R)-Salt Resolver->Salts Crystallize Fractional Crystallization Salts->Crystallize Solid Less Soluble Salt (e.g., (S,R)-Salt) Crystallize->Solid Liquid More Soluble Salt (e.g., (R,R)-Salt) Crystallize->Liquid Liberate_S Basify (NaOH) & Extract Solid->Liberate_S Final_S (S)-Amine (Enriched) Liberate_S->Final_S Liberate_R Basify (NaOH) & Extract Liquid->Liberate_R Final_R (R)-Amine (Enriched) Liberate_R->Final_R

Caption: Workflow for Diastereomeric Salt Resolution.

Quality Control: Determination of Enantiomeric Purity

The most reliable method for determining the enantiomeric excess (% ee) of a chiral amine is through chiral chromatography, either High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).[3][8]

Protocol 3: Chiral HPLC Analysis

Principle: The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and thus be detected as separate peaks. The ratio of the peak areas corresponds to the ratio of the enantiomers.

Instrumentation & Materials:

  • HPLC system with UV detector

  • Chiral Column (e.g., Polysaccharide-based like CHIRALPAK® series)[3]

  • Mobile Phase: Typically a mixture of n-Hexane and an alcohol (e.g., 2-Propanol) with a small amount of an amine additive (e.g., Diethylamine) to improve peak shape.[3]

  • Sample: Purified this compound dissolved in the mobile phase.

Step-by-Step Methodology:

  • Method Development: Screen various chiral columns and mobile phase compositions to find conditions that provide baseline separation of the two enantiomers. A typical starting condition could be Hexane/2-Propanol/Diethylamine (90:10:0.1, v/v/v).[3]

  • System Equilibration: Equilibrate the chosen column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 10 µL) of the prepared sample solution.

  • Data Acquisition: Record the chromatogram, detecting at a suitable wavelength (e.g., 220 nm).

  • Calculation: Identify the peaks for each enantiomer (by running an authentic racemic standard). Calculate the enantiomeric excess using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Data Presentation: Sample HPLC Results

The following table summarizes expected data from a successful chiral HPLC separation.

ParameterEnantiomer 1 (S)Enantiomer 2 (R)
Retention Time (t_R) ~ 8.5 min~ 9.8 min
Peak Area 98.51.5
Resolution (R_s) \multicolumn{2}{c}{> 2.0}
Calculated % ee \multicolumn{2}{c}{97.0%}

Note: Values are illustrative and will vary based on the exact HPLC method and column used.

Conclusion

Both asymmetric synthesis and chiral resolution offer viable pathways to enantiomerically pure this compound. Asymmetric methods, such as reductive amination, are often more elegant and atom-economical, providing direct access to the target molecule.[9] In contrast, classical resolution remains a powerful and practical tool, especially during early-stage development or when a racemic mixture is readily available.[7] The final choice of method requires careful consideration of synthetic feasibility, scalability, and cost. In all cases, rigorous analytical validation, primarily through chiral chromatography, is essential to ensure the stereochemical integrity of the final product.

References

  • Asymmetric Synthesis of N-substituted Allylic Amine Compounds.
  • Asymmetric Reactions of N-Phosphonyl/Phosphoryl Imines. MDPI.
  • An efficient asymmetric synthesis of chiral N-phosphonyl propargylamines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Chiral Resolution Screening. Onyx Scientific.
  • PRODUCTION OF CHIRAL (S)-2-PHENYL-1-PROPANOL BY ENANTIOSE- LECTIVE BIOCATALYSTS. Periodica Polytechnica Chemical Engineering.
  • The asymmetric synthesis of an acyclic N-stereogenic amine. PubMed Central.
  • Application Note: Chiral Separation of 2-(4-Ethylphenyl)
  • Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library.
  • Resolution of chiral amines.
  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine.
  • Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation.
  • One synthetic method for producing N-methyl-1-phenylpropan-2-amine... Pearson+.
  • Chemical structure of 1‐phenylpropan‐2‐amine and related chiral compounds used as drugs.
  • Enantioselective Organocatalytic Reductive Amination. Macmillan Group, Princeton University.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis.
  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solv
  • Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond.
  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines.

Sources

Application Note: Characterization of N-ethyl-2-phenylpropan-1-amine Interactions with the Dopamine Transporter (DAT)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocols for evaluating N-ethyl-2-phenylpropan-1-amine (also known as N-ethyl-


-methylphenethylamine  or N-ethyl-BMPEA ) within the context of dopamine transporter (DAT) pharmacology.

While often categorized broadly alongside "uptake inhibitors," this compound belongs to the phenethylamine class, which frequently acts as substrate-type releasers rather than pure transporter blockers (like cocaine). This guide provides a rigorous experimental framework to:

  • Quantify the potency of this compound in inhibiting dopamine uptake (

    
    ).
    
  • Crucially distinguish its mechanism of action (competitive transport/release vs. steric blockade) using a functional efflux assay.

Target Audience: Neuropharmacologists, Medicinal Chemists, and Toxicology Researchers.

Chemical & Pharmacological Profile

Compound: this compound IUPAC: this compound Class: Phenethylamine (Amphetamine Isomer)

Structural Context

This compound is a positional isomer of ethylamphetamine. Unlike amphetamine (where the methyl group is on the


-carbon), this compound features a methyl group on the 

-carbon.
  • Chirality: The C2 position is chiral. The biological activity of phenethylamines is highly stereoselective; researchers should ascertain whether they are testing a racemate or a specific enantiomer (

    
     or 
    
    
    
    ).
  • Mechanism Hypothesis: Based on structural analogs (BMPEA), this compound is hypothesized to act as a TAAR1 agonist and a DAT substrate . In a standard uptake assay, it will appear to "inhibit" dopamine uptake by competing for the transport mechanism, but its physiological outcome (efflux) differs significantly from pure reuptake inhibitors.

Mechanistic Visualization

The following diagram illustrates the critical difference between a Reuptake Inhibitor (Blocker) and a Substrate Releaser, both of which reduce signal in a standard uptake assay.

Mechanism cluster_synapse Dopamine Transporter (DAT) Mechanisms DAT DAT Protein DA_In Intracellular Dopamine DAT->DA_In Substrate Substrate/Releaser (e.g., N-ethyl-BMPEA) DAT->Substrate Translocation DA_Out Extracellular Dopamine DA_Out->DAT Normal Uptake DA_In->DAT Reverse Transport (Efflux) Blocker Pure Blocker (e.g., Cocaine) Blocker->DAT Binds & Locks (Steric Hindrance) Blocker->DA_Out Accumulation Substrate->DAT Competes for Entry Substrate->DA_In Displaces Vesicular DA

Figure 1: Mechanistic differentiation. While both mechanisms increase extracellular dopamine, Releasers (yellow) induce reverse transport, whereas Blockers (red) prevent entry.

Experimental Design: The "Why" and "How"

To properly characterize this compound, you cannot rely solely on a standard uptake assay.[1] You must use a Paired Assay Strategy :

Assay TypeReadoutInterpretation for N-ethyl-BMPEA
1. Competitive Uptake Reduction of radiolabeled DA inside the cell.Determines affinity (

) but not efficacy type.
2. Functional Efflux Release of pre-loaded radiolabeled DA.Definitive: High release confirms "Releaser" profile; No release confirms "Blocker."
Cell Model Selection
  • Primary Choice: HEK293 cells stably transfected with hDAT (human Dopamine Transporter). [2]

    • Why: High expression levels, robust signal-to-noise ratio, and lack of endogenous vesicular monoamine transporters (VMAT2) allows for isolation of plasma membrane transporter function.

  • Alternative: Rat Synaptosomes.

    • Why: Better for physiological relevance (contains vesicles/VMAT2), but higher variability.

Protocol A: Competitive Dopamine Uptake Inhibition

Objective: Determine the


 concentration at which this compound inhibits the uptake of [

H]-Dopamine.
Materials
  • Buffer (KRH): Krebs-Ringer-HEPES (125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO

    
    , 1.2 mM KH
    
    
    
    PO
    
    
    , 1.3 mM CaCl
    
    
    , 5.6 mM Glucose, 25 mM HEPES, pH 7.4).
  • Radioligand: [

    
    H]-Dopamine (Specific Activity ~40-60 Ci/mmol).
    
  • Test Compound: this compound (dissolved in DMSO, final DMSO <0.1%).

  • Control: Non-specific uptake blocker (e.g., Mazindol 10

    
    M or Cocaine 10 
    
    
    
    M).
Step-by-Step Workflow
  • Cell Preparation:

    • Plate HEK-hDAT cells in 96-well plates (poly-D-lysine coated) at 50,000 cells/well 24 hours prior to assay.

  • Wash:

    • Aspirate growth medium. Wash cells 2x with 200

      
      L warm KRH buffer.
      
  • Pre-Incubation (Equilibrium):

    • Add 150

      
      L of KRH containing increasing concentrations of this compound (
      
      
      
      M to
      
      
      M).
    • Incubate for 10 minutes at room temperature (25°C).

    • Note: Pre-incubation allows the drug to bind DAT before the substrate competes.

  • Substrate Addition:

    • Add 50

      
      L of [
      
      
      
      H]-Dopamine (Final concentration: 20-50 nM).
    • Incubate for 5-8 minutes .

    • Critical: Do not exceed 10 minutes. Uptake must remain in the linear phase to calculate kinetic parameters accurately.

  • Termination:

    • Rapidly aspirate buffer.

    • Wash 3x with ice-cold KRH buffer (stops transport immediately).

  • Lysis & Detection:

    • Add 200

      
      L Scintillation Fluid (or 1% SDS followed by fluid).
      
    • Read on a Beta-Counter (CPM).

Protocol B: Dopamine Efflux (Release) Assay

Objective: Confirm if this compound acts as a substrate inducing reverse transport.

Step-by-Step Workflow
  • Pre-Loading:

    • Incubate HEK-hDAT cells with 50 nM [

      
      H]-Dopamine for 20 minutes  at 37°C.
      
    • Purpose: Fill the cytoplasm with radiolabeled dopamine.

  • Extensive Washing:

    • Wash cells 4x with KRH buffer to remove all extracellular [

      
      H]-Dopamine.
      
    • Validation: The final wash supernatant should have near-background radioactivity.

  • Release Phase:

    • Add KRH buffer containing this compound (e.g., 10

      
      M and 100 
      
      
      
      M).
    • Controls:

      • Negative:[3] Buffer alone (Basal release).

      • Positive Releaser: D-Amphetamine (10

        
        M).
        
      • Blocker Control: Cocaine (10

        
        M).
        
    • Incubate for 15-30 minutes at 37°C.

  • Collection:

    • Collect the supernatant (extracellular fraction).

    • Lyse the cells (intracellular fraction).

  • Quantification:

    • Count CPM in both fractions.

    • Calculation: % Release =

      
      
      
Experimental Workflow Diagram

Workflow cluster_Uptake Protocol A: Uptake Inhibition cluster_Efflux Protocol B: Efflux (Release) Start Start: HEK-hDAT Cells U1 Add Test Compound (10 min Pre-incubation) Start->U1 E1 Pre-load with [3H]-Dopamine (20 min) Start->E1 U2 Add [3H]-Dopamine U1->U2 U3 Wash & Lyse Cells U2->U3 U4 Measure Intracellular CPM U3->U4 Decision Data Interpretation U4->Decision Low CPM? E2 Wash 4x (Remove Extracellular DA) E1->E2 E3 Add Test Compound E2->E3 E4 Measure Supernatant CPM (Extracellular) E3->E4 E4->Decision High CPM?

Figure 2: Parallel workflow for characterizing DAT interaction. Protocol A screens for affinity; Protocol B defines the mechanism.

Data Analysis & Interpretation

Expected Results Table
Compound ClassProtocol A (Uptake)Protocol B (Efflux)Conclusion
Vehicle 100% Uptake (Control)<5% Release (Basal)N/A
Cocaine (Blocker)Low Uptake (

observed)
<5% Release (Basal)Pure Uptake Inhibitor
Amphetamine (Releaser)Low Uptake (

observed)
>20-40% Release Substrate / Releaser
N-ethyl-BMPEA Low Uptake (Expected) High Release (Hypothesized) Substrate / Releaser
Calculating IC50

Fit the data from Protocol A to a non-linear regression (sigmoidal dose-response) using GraphPad Prism or similar software:



  • Hill Slope: If the slope is significantly steeper than -1.0, it may indicate allosteric interactions or multiple binding sites.

Validation Criteria
  • Specific Binding: Total uptake minus non-specific uptake (Mazindol-treated) must be >10x the background noise.

  • Cell Viability: Ensure this compound is not cytotoxic at high concentrations (e.g., via LDH assay), as membrane leakage mimics efflux.

References

  • Dopamine Transporter Pharmacology: Sitte, H. H., & Freissmuth, M. (2015). Amphetamines, new psychoactive substances and the monoamine transporter cycle.[4][5] Trends in Pharmacological Sciences, 36(1), 41-50. Link

  • BMPEA Characterization: Cohen, P. A., et al. (2015). Presence of the isomer of methamphetamine,

    
    -methylphenethylamine, in dietary supplements.[6] Drug Testing and Analysis, 8(3-4), 328-333. Link
    
  • Standard Uptake Protocol: Saunders, C., et al. (2000). Amphetamine-induced loss of human dopamine transporter activity: An internalization-dependent and -independent mechanism. Proceedings of the National Academy of Sciences, 97(12), 6850-6855. Link

  • Efflux Assay Methodology: Scholze, P., et al. (2002). The role of zinc ions in the function of the dopamine transporter. Journal of Biological Chemistry, 277(51), 49460-49467. Link

  • Phenethylamine Structure-Activity Relationships: Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs.[4][5][7][8] European Journal of Pharmacology, 479(1-3), 23-40. Link

Sources

N-ethyl-2-phenylpropan-1-amine as a research chemical

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary

N-Ethyl-2-phenylpropan-1-amine (also known as N-Ethyl-β-methylphenethylamine) is a structural analogue of the trace amine β-methylphenethylamine (BMPEA) and a positional isomer of N-ethylamphetamine. While less characterized than its N-methyl counterparts, it serves as a critical probe in Structure-Activity Relationship (SAR) studies targeting the Trace Amine-Associated Receptor 1 (TAAR1) and monoamine transporters.

In the forensic and sports doping sectors, this compound has emerged as a "designer" constituent in pre-workout supplements, necessitating robust analytical discrimination from its controlled isomers (e.g., methamphetamine, phenpromethamine). This guide provides a validated synthesis route for reference standards, predicted pharmacological mechanisms, and high-fidelity analytical protocols.

Part 2: Chemical Identity & Physicochemical Properties

Table 1: Chemical Specifications

PropertyDetail
IUPAC Name This compound
Common Synonyms N-Ethyl-BMPEA; N-Ethyl-β-methylphenethylamine
CAS Number 91339-14-9 (HCl Salt); 52497-69-5 (Free Base)
Molecular Formula C₁₁H₁₇N
Molecular Weight 163.26 g/mol (Free Base); 199.72 g/mol (HCl)
Exact Mass 163.1361
pKa (Predicted) ~9.8 (Amine)
Solubility HCl salt: Soluble in water, ethanol, DMSO.[1][2] Free base: Soluble in DCM, ether.
Structural Class Phenethylamine; β-Methylphenethylamine derivative

Part 3: Synthesis Protocol (Research Scale)

Objective: Preparation of high-purity this compound HCl for use as an analytical reference standard. Methodology: Reductive Amination of 2-Phenylpropanal (Hydratropaldehyde).

Reaction Scheme

The synthesis avoids controlled precursors (like P-2-P) by utilizing 2-phenylpropanal , which possesses the pre-formed β-methyl skeleton.

Synthesis Start 2-Phenylpropanal (Hydratropaldehyde) Inter Imine Intermediate (Transient) Start->Inter Condensation (-H2O) Reagent Ethylamine (in MeOH) Reagent->Inter Product This compound Inter->Product Reduction (0°C to RT) Reductant NaBH4 (Sodium Borohydride) Reductant->Product

Figure 1: Reductive amination pathway for N-Ethyl-BMPEA synthesis.

Step-by-Step Protocol

Reagents:

  • 2-Phenylpropanal (CAS 93-53-8): 10.0 mmol (1.34 g)

  • Ethylamine (2.0 M in Methanol): 12.0 mmol (6.0 mL)

  • Sodium Borohydride (NaBH₄): 15.0 mmol (0.57 g)

  • Solvents: Methanol (anhydrous), Dichloromethane (DCM), HCl (1M in ether).

Procedure:

  • Imine Formation:

    • In a 50 mL round-bottom flask equipped with a stir bar, dissolve 2-phenylpropanal (1.34 g) in 10 mL anhydrous methanol.

    • Add Ethylamine solution (6.0 mL) dropwise over 5 minutes.

    • Critical Step: Add activated 3Å molecular sieves to absorb water and drive equilibrium. Stir at Room Temperature (RT) for 2 hours under nitrogen atmosphere.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Add NaBH₄ (0.57 g) in small portions over 15 minutes. (Caution: Hydrogen gas evolution).

    • Allow the mixture to warm to RT and stir for an additional 3 hours.

  • Work-up:

    • Quench the reaction by adding 5 mL of water followed by 10 mL of 1M aqueous NaOH to ensure basic pH (>12).

    • Extract with DCM (3 x 20 mL).

    • Combine organic layers, wash with brine, and dry over anhydrous MgSO₄.[3][4]

    • Filter and concentrate under reduced pressure to yield the crude free base oil.

  • Salt Formation (Purification):

    • Dissolve the crude oil in minimal diethyl ether (~5 mL).

    • Add 1M HCl in ether dropwise with vigorous stirring until no further precipitate forms.

    • Filter the white solid, wash with cold ether, and dry under vacuum.

    • Expected Yield: ~70-80% (White crystalline solid).

Part 4: Pharmacological Mechanism & Signaling

Mechanism of Action: this compound is a trace amine analogue. Based on the pharmacology of its parent (BMPEA) and N-ethylated phenethylamines, it is hypothesized to act via two primary pathways:

  • TAAR1 Agonism: Activation of the Gs-coupled Trace Amine-Associated Receptor 1, leading to cAMP accumulation.

  • Monoamine Transporter Interaction: It likely functions as a substrate-type releaser or reuptake inhibitor for Norepinephrine (NET) and Dopamine (DAT), though the N-ethyl group typically reduces potency compared to the N-methyl analogue (NMPEA) while increasing lipophilicity.

Pharmacology Ligand N-Ethyl-BMPEA TAAR1 TAAR1 Receptor (Intracellular/Membrane) Ligand->TAAR1 Binding Gs Gs Protein Activation TAAR1->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP Increase AC->cAMP PKA PKA Activation cAMP->PKA DAT DAT/NET Phosphorylation PKA->DAT Internalization/Modulation Efflux Neurotransmitter Efflux/Inhibition DAT->Efflux

Figure 2: Putative signaling pathway via TAAR1 activation.

Part 5: Analytical Protocols (Forensic & Research)

Challenge: Distinguishing N-ethyl-BMPEA from its isobaric isomer N-ethylamphetamine (controlled substance).

GC-MS Analysis (Electron Impact)
  • Column: Rxi-5Sil MS or equivalent (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min.[4]

  • Temp Program: 80°C (1 min) → 15°C/min → 280°C (5 min).

  • Key Fragmentation (70 eV):

    • N-Ethyl-BMPEA: The bond cleavage occurs between the α-carbon (CH2) and β-carbon (CH-Ph).

      • Base Peak (m/z 58): [CH₂=NH(C₂H₅)]⁺. (Common to N-ethyl amines).

      • Tropylium Ion (m/z 91): [C₇H₇]⁺.

      • Parent Ion (m/z 163): Weak/Trace.

    • Differentiation Note: N-Ethylamphetamine also produces m/z 58. However, retention time indices (RI) differ significantly due to the branching position. N-Ethyl-BMPEA typically elutes earlier than N-Ethylamphetamine on non-polar columns due to steric shielding of the amine.

LC-MS/MS (MRM Mode)

System: UHPLC coupled to Triple Quadrupole MS. Column: C18 Reverse Phase (e.g., Agilent ZORBAX RRHD, 2.1 x 50 mm, 1.8 µm). Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Table 2: MRM Transitions for Detection

CompoundPrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
N-Ethyl-BMPEA 164.1 [M+H]⁺72.191.115 / 25
N-Ethylamphetamine 164.1 [M+H]⁺72.1119.115 / 20

Note: While both share the 164 -> 72 transition (loss of benzyl/phenyl radical variants), the secondary transitions (91 for BMPEA vs 119/91 ratios) and chromatographic resolution are required for confirmation.

Part 6: References

  • World Anti-Doping Agency (WADA). (2025). Prohibited List: Stimulants. Retrieved from [Link]

  • Cohen, P. A., et al. (2015). Presence of the isomer β-methylphenethylamine in dietary supplements. Drug Testing and Analysis.[4][5][6]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 15788198, this compound.[Link]

  • Lewin, A. H., et al. (2008). Synthesis and characterization of β-methylphenethylamine isomers. Journal of Medicinal Chemistry. (Contextual grounding for synthesis route).

  • Broadley, K. J. (2010). The vascular effects of trace amines and amphetamines. Pharmacology & Therapeutics.

Disclaimer: This document is for research and educational purposes only. This compound may be subject to regulatory controls depending on jurisdiction. Researchers must verify local laws before synthesis or procurement.

Sources

Application Notes and Protocols for the Experimental Design and Study of N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Disclaimer: This document is intended for informational and research purposes only. N-ethyl-2-phenylpropan-1-amine is a research chemical. All experimental work must be conducted in a properly equipped laboratory, adhering to all applicable local, state, and federal regulations and safety guidelines. The synthesis, possession, and distribution of such compounds may be controlled or illegal in certain jurisdictions. It is the sole responsibility of the researcher to ensure compliance with all relevant laws.

Introduction: The Rationale for Investigation

This compound belongs to the substituted amphetamine class of compounds, which are characterized by a phenethylamine core with a methyl group at the alpha carbon.[1] This structural motif is the foundation for a wide array of pharmacologically active molecules, including stimulants, empathogens, and hallucinogens.[1] The specific N-ethyl substitution on the amine of the 2-phenylpropan-1-amine backbone suggests potential modulation of activity at monoamine transporters, such as those for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3]

The study of such analogs is crucial for understanding structure-activity relationships (SAR) within this chemical class. By systematically modifying substituents on the core amphetamine structure, researchers can probe the molecular determinants of potency, selectivity, and mechanism of action (e.g., transporter inhibition versus substrate-releasing activity).[4] This guide provides a comprehensive framework for the synthesis, purification, characterization, and preliminary pharmacological evaluation of this compound, emphasizing methodological rigor and self-validating experimental design.

Synthesis and Purification: A Reductive Amination Approach

The most direct and widely applicable synthetic route to N-substituted phenylpropanamines is the reductive amination of a corresponding ketone precursor.[5][6] This method involves the reaction of phenylacetone (also known as phenyl-2-propanone or P2P) with ethylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[6]

Causality of Method Selection

Reductive amination is chosen for its high efficiency and the relative accessibility of its precursors.[6] Various reducing agents can be employed, each with its own advantages and disadvantages regarding yield, safety, and ease of handling. Sodium borohydride (NaBH₄) is a suitable choice for laboratory-scale synthesis due to its moderate reactivity and selectivity. The reaction produces a racemic mixture of the (R)- and (S)-enantiomers, as the starting material is prochiral and the reduction is not stereospecific under these conditions.[7]

Visualized Synthesis Workflow

Synthesis_Workflow P2P Phenylacetone (P2P) Imine N-ethyl-1-phenylpropan-2-imine (Intermediate) P2P->Imine + Ethylamine - H2O EtNH2 Ethylamine EtNH2->Imine Product_Freebase This compound (Freebase Oil) Imine->Product_Freebase + NaBH4 (Reduction) NaBH4 Sodium Borohydride (Reducing Agent) NaBH4->Product_Freebase Product_HCl This compound HCl (Salt Powder) Product_Freebase->Product_HCl + HCl (Salt Formation) HCl HCl in Ether/IPA HCl->Product_HCl

Caption: Reductive amination synthesis of this compound HCl.

Detailed Synthesis Protocol

Materials:

  • Phenylacetone (P2P)

  • Ethylamine (70% solution in water)

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Hydrochloric acid (concentrated)

  • Sodium sulfate (anhydrous)

  • Diethyl ether or Isopropanol (IPA)

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 1.0 equivalent of phenylacetone in 5-10 volumes of methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 1.2 equivalents of 70% ethylamine solution dropwise, maintaining the temperature below 10°C.

  • Allow the mixture to stir at room temperature for 2 hours to facilitate imine formation.

  • Re-cool the solution to 0°C. In small portions, slowly add 1.5 equivalents of sodium borohydride. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract three times with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude this compound as an oil (freebase).

Purification and Salt Formation

The crude freebase is often contaminated with unreacted starting materials and side products. Purification via column chromatography on silica gel can be performed, but for many applications, conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify by recrystallization.

Protocol:

  • Dissolve the crude freebase oil in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

  • Slowly add a solution of hydrochloric acid in the same solvent dropwise while stirring.

  • The hydrochloride salt will precipitate as a white solid.

  • Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.[8]

  • Further purification can be achieved by recrystallization from a solvent system such as ethanol/ether.

Analytical Characterization: A Self-Validating System

Thorough analytical characterization is non-negotiable to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a piece of the puzzle, and together they form a self-validating system that ensures the material being studied is indeed the target compound.[9]

Visualized Analytical Workflow

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Quantitative & Chiral Analysis TLC TLC (Reaction Monitoring) GCMS GC-MS (Identity & Purity) HPLC_Purity HPLC-UV/DAD (Quantitative Purity) GCMS->HPLC_Purity NMR NMR (1H, 13C) (Structural Confirmation) NMR->HPLC_Purity If structure confirmed Chiral_HPLC Chiral HPLC (Enantiomeric Ratio) HPLC_Purity->Chiral_HPLC If >95% pure Synthesized_Product Synthesized Product (HCl Salt) Synthesized_Product->TLC Synthesized_Product->GCMS Synthesized_Product->NMR

Caption: A logical workflow for the analytical characterization of the synthesized compound.

Protocols for Key Analytical Techniques

3.2.1 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Purpose: To confirm the molecular weight and fragmentation pattern, providing strong evidence of identity and an initial assessment of purity.

  • Protocol:

    • Prepare a dilute solution of the sample (freebase or salt) in methanol.

    • Inject 1 µL into a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

    • Use a temperature program starting at 100°C, ramping to 280°C at 15°C/min.

    • Analyze the resulting mass spectrum for the molecular ion peak (M+) and characteristic fragmentation patterns of phenylpropanamines.

3.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: To provide unambiguous structural confirmation by mapping the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

  • Protocol:

    • Dissolve ~5-10 mg of the HCl salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher spectrometer.

    • Analyze the chemical shifts, integration values, and coupling patterns to confirm the presence of the ethyl group, the propyl chain, and the phenyl ring, and their connectivity.

3.2.3 High-Performance Liquid Chromatography (HPLC)

  • Purpose: To accurately quantify the purity of the compound and to separate the enantiomers.[10]

  • Purity Analysis Protocol (Reversed-Phase):

    • Use a C18 column with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Dissolve the sample in the mobile phase and inject.

    • Monitor the elution profile using a UV detector at ~254 nm.

    • Purity is calculated based on the area percentage of the main peak.

  • Chiral Separation Protocol:

    • Chiral separations are critical as enantiomers can have different pharmacological profiles.[11]

    • Employ a chiral stationary phase (CSP), such as a polysaccharide-based or crown ether-based column.[12][13]

    • The mobile phase will be highly dependent on the column chosen, often consisting of hexane/isopropanol mixtures with additives like trifluoroacetic acid (TFA) or diethylamine (DEA).[13]

    • Method development is often empirical, requiring screening of different columns and mobile phases to achieve baseline separation of the two enantiomers.[12]

Representative Analytical Data Summary
Analytical TechniqueParameterExpected ResultPurpose
GC-MS Molecular Ion (M+)m/z = 163 (for freebase)Identity Confirmation
¹H NMR Chemical Shifts (δ)Phenyl protons (~7.2-7.4 ppm), Alkyl protons (~1-3 ppm)Structural Elucidation
¹³C NMR Number of Signals9 unique carbon signals expectedStructural Confirmation
HPLC (Purity) Peak Area %>98% for research useQuantitative Purity
Chiral HPLC Enantiomeric Ratio~50:50 (for racemic synthesis)Stereochemical Purity

Preliminary Pharmacological Assessment

Given its structural similarity to other monoamine releasers, the primary hypothesis is that this compound will interact with monoamine transporters.[2] A tiered screening approach is logical, beginning with in vitro assays to determine potency and mechanism, which can then inform potential in vivo studies.

In Vitro Monoamine Transporter Assays

The core of the initial pharmacological assessment is to determine the compound's affinity for and functional effect on DAT, NET, and SERT. This is typically done using cell lines (e.g., HEK293) that stably express the human transporters.[4]

4.1.1 Transporter Binding/Inhibition Assays

  • Purpose: To determine the compound's affinity (Ki) for each transporter by measuring its ability to displace a known radiolabeled ligand.

  • Protocol:

    • Prepare cell membrane homogenates from HEK293 cells expressing hDAT, hNET, or hSERT.

    • Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Add varying concentrations of the test compound (this compound).

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity on the filters using liquid scintillation counting.

    • Calculate IC₅₀ values (concentration of compound that inhibits 50% of specific binding) and convert to Ki values.

4.1.2 Neurotransmitter Release Assays

  • Purpose: To determine if the compound acts as a substrate (releaser) or merely a blocker (reuptake inhibitor) at the transporter.[4]

  • Protocol:

    • Culture HEK293 cells expressing the transporter of interest.

    • Preload the cells with a radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

    • Wash the cells to remove excess radiolabel.

    • Expose the cells to varying concentrations of the test compound.

    • Collect the supernatant and measure the amount of released radioactivity.

    • Calculate EC₅₀ values (concentration of compound that elicits 50% of the maximal release effect).

Data Interpretation and Hypothetical Profile

The ratio of binding affinity (Ki) to release potency (EC₅₀) can provide insight into the compound's mechanism. A potent releaser will have comparable Ki and EC₅₀ values. The relative potencies at the three transporters will define its pharmacological profile.[14]

Assay TypeTransporterHypothetical Result (IC₅₀ or EC₅₀)Interpretation
Inhibition DAT50 nMHigh affinity for dopamine transporter
Inhibition NET25 nMHighest affinity for norepinephrine transporter
Inhibition SERT800 nMLow affinity for serotonin transporter
Release DAT75 nMPotent dopamine releaser
Release NET40 nMPotent norepinephrine releaser
Release SERT>10,000 nMNegligible activity as a serotonin releaser

This hypothetical profile suggests the compound is a potent norepinephrine-dopamine releasing agent (NDRA), similar to amphetamine.[2]

Stability and Degradation Studies

Understanding the chemical stability of a new compound is crucial for ensuring the integrity of experimental results and for determining appropriate storage conditions and shelf-life.[15][16] Stability studies involve exposing the compound to a range of conditions and analyzing for degradation over time.[17]

Protocol for Forced Degradation Study

Forced degradation studies use harsh conditions to intentionally degrade the sample, which helps to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[18]

Conditions:

  • Acidic: 0.1 M HCl at 60°C for 24 hours

  • Basic: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative: 3% H₂O₂ at room temperature for 24 hours

  • Thermal: 80°C (solid state) for 48 hours

  • Photolytic: Exposure to UV light (ICH Q1B guidelines) for 24 hours

Protocol:

  • Prepare solutions of this compound HCl under each of the conditions listed above.

  • Maintain a control sample in neutral solution at 4°C.

  • After the specified time, neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating HPLC method (e.g., the reversed-phase method described in 3.2.3), comparing them to the control.

  • Look for a decrease in the main peak area and the appearance of new peaks, which represent degradation products.

Long-Term Stability Study

For long-term storage, a formal stability study under controlled conditions is recommended.[19]

Protocol:

  • Store aliquots of the solid compound (HCl salt) in sealed vials under the following conditions:

    • Long-term: 25°C / 60% Relative Humidity (RH)

    • Accelerated: 40°C / 75% RH

  • At specified time points (e.g., 0, 1, 3, 6 months), remove a vial from each condition.

  • Analyze the sample for appearance, purity (HPLC), and water content (Karl Fischer).

  • A significant change in purity (>5%) under accelerated conditions would warrant more stringent storage, such as refrigeration.

References

  • Jiewlord. (2023). Synthesis of Methamphetamine via Reductive Amination from Phenylacetone. Wikimedia Commons. [Link]

  • Grokipedia. Phenylacetone. Grokipedia. [Link]

  • Scribd. Methamphetamine Via Reductive Amination of Phenyl-2-Propanone. Scribd. [Link]

  • XMB. (2013). Possible N-ethyl-2-phenylethylamine Synthesis Variations. Powered by XMB 1.9.11. [Link]

  • Wikipedia. Phenylacetone. Wikipedia. [Link]

  • Phenomenex. Chiral HPLC Separations. Phenomenex. [Link]

  • Wikipedia. Monoamine releasing agent. Wikipedia. [Link]

  • UNODC. (2006). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Pharmaceutical Technology. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. [Link]

  • Royal Society of Chemistry. (2025). The Analysis of Amphetamines, Ring-substituted Amphetamines and Related Compounds. In Analysis of Drugs of Abuse. [Link]

  • MDPI. (2020). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Molecules. [Link]

  • LCGC International. (2020). Stability Studies and Testing of Pharmaceuticals - An Overview. LCGC International. [Link]

  • NIH National Library of Medicine. (2018). Overview of Monoamine Transporters. PubMed Central. [Link]

  • Google Patents. Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • NIH National Library of Medicine. (2018). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. PubMed Central. [Link]

  • Reddit. (2013). A plausible chemistry explanation for the blue meth I came up with. r/breakingbad. [Link]

  • ResearchGate. (2016). Separation of the enantiomers of RS/SR phenylpropanolamine. ResearchGate. [Link]

  • Kymanox. (2019). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Kymanox. [Link]

  • Oxford Academic. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Neuropsychopharmacology. [Link]

  • NIH National Library of Medicine. (2013). Monoamine transporter and receptor interaction profiles of a new series of designer cathinones. PubMed. [Link]

  • Pharmaceutical Online. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharmaceutical Online. [Link]

  • GlycoMScan. Stability studies of small molecules and proteins. GlycoMScan. [Link]

  • Chromatography Online. (2020). Stability Studies and Testing of Pharmaceuticals: An Overview. Chromatography Online. [Link]

  • VTechWorks. CHIRAL SEPARATIONS INTRODUCTION. VTechWorks. [Link]

  • Oxford Academic. (1982). Differentiation of Amphetamine and Its Major Hallucinogenic Derivatives Using Thin-Layer Chromatography. Journal of Analytical Toxicology. [Link]

  • WikiMili. Monoamine releasing agent. WikiMili. [Link]

  • Wikipedia. Substituted amphetamine. Wikipedia. [Link]

Sources

Introduction: The Critical Role of a Well-Characterized Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Preparation of an N-ethyl-2-phenylpropan-1-amine Reference Standard

This compound is a secondary amine belonging to the phenethylamine class. As with many compounds in this family, its analogues have been investigated for various pharmacological activities.[1] The development of robust analytical methods for the detection and quantification of such compounds in complex matrices, whether for pharmaceutical quality control, metabolic studies, or forensic analysis, is predicated on the availability of a highly pure and thoroughly characterized reference standard.

A reference standard serves as the benchmark against which all measurements are compared.[2] Its purity and identity must be established without ambiguity to ensure the accuracy, precision, and validity of analytical data. According to the International Council for Harmonisation (ICH) guidelines, a reference standard must be of high quality and its intended purpose supported by extensive characterization.[2]

This application note provides a comprehensive guide for the synthesis, purification, and rigorous characterization of this compound to qualify it as a reference standard. The chosen synthetic pathway is the reductive amination of phenylacetone (P2P), a widely understood and adaptable method for amine synthesis.[3][4][5] The subsequent purification and analytical validation protocols are designed to establish the material's identity, purity, and potency, ensuring its suitability for the most demanding research and development applications.

Part 1: Synthesis via Reductive Amination

The synthesis of this compound is most effectively achieved through the reductive amination of 1-phenyl-2-propanone (Phenylacetone, P2P). This two-step, one-pot process first involves the formation of an intermediate imine through the reaction of the ketone (P2P) with ethylamine. This imine is then reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is selected as the reducing agent for its moderate reactivity, operational simplicity, and high selectivity for the imine functional group over the ketone, minimizing side reactions.

Causality of Experimental Choices:
  • Solvent: Methanol is chosen as the solvent because it readily dissolves the reactants and the sodium borohydride, and its protic nature facilitates the reduction process.

  • pH Control: The reaction is maintained under slightly acidic to neutral conditions (pH ~6-7) during imine formation. This is a critical balance; sufficient acid is required to catalyze the dehydration step of imine formation, but excessive acidity will protonate the ethylamine, rendering it non-nucleophilic and halting the reaction.

  • Temperature Control: The initial imine formation is conducted at room temperature, while the reduction with NaBH₄ is performed at a reduced temperature (0-5 °C) to control the exothermic reaction and prevent the formation of byproducts.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_workup Workup Reagents P2P 1-Phenyl-2-Propanone (P2P) ReactionVessel Imine Formation (Room Temp, 2h) P2P->ReactionVessel EtNH2 Ethylamine Solution EtNH2->ReactionVessel MeOH Methanol (Solvent) MeOH->ReactionVessel HAc Glacial Acetic Acid (Catalyst) HAc->ReactionVessel pH Adjustment NaBH4 Sodium Borohydride Reduction Reduction (0-5 °C to RT, 4h) NaBH4->Reduction Portion-wise addition HCl Aqueous HCl Quench Quenching HCl->Quench Destroy excess NaBH₄ NaOH Aqueous NaOH Basification Basification & Extraction NaOH->Basification Adjust to pH > 12 DCM Dichloromethane (DCM) DCM->Basification CrudeProduct Crude this compound ReactionVessel->Reduction Cool to 0-5 °C Reduction->Quench Reaction Completion Quench->Basification Basification->CrudeProduct Dry & Evaporate Solvent

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

Materials & Reagents:

Reagent Molar Mass ( g/mol ) Quantity Moles (mmol)
1-Phenyl-2-propanone (P2P) 134.18 10.0 g 74.5
Ethylamine (70% in H₂O) 45.08 7.2 g (10.3 mL) 112 (1.5 eq)
Sodium Borohydride (NaBH₄) 37.83 4.2 g 111 (1.5 eq)
Methanol - 200 mL -
Glacial Acetic Acid - As needed -
2M Hydrochloric Acid - ~75 mL -
4M Sodium Hydroxide - ~100 mL -
Dichloromethane (DCM) - 3 x 75 mL -

| Anhydrous Magnesium Sulfate | - | ~10 g | - |

Procedure:

  • Imine Formation:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 1-phenyl-2-propanone (10.0 g, 74.5 mmol) and methanol (200 mL).

    • Stir until the P2P is fully dissolved.

    • Add the 70% ethylamine solution (7.2 g, 112 mmol) dropwise over 5 minutes.

    • Monitor the pH of the solution. If necessary, add a few drops of glacial acetic acid to bring the pH to approximately 6-7.

    • Stir the reaction mixture at room temperature for 2 hours to facilitate imine formation.

  • Reduction:

    • Cool the reaction flask in an ice-water bath to 0-5 °C.

    • Slowly add sodium borohydride (4.2 g, 111 mmol) in small portions over 30 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 4 hours.

  • Workup and Extraction:

    • Cool the flask again in an ice bath and slowly quench the reaction by the dropwise addition of 2M HCl until the effervescence ceases and the pH is ~1-2. This neutralizes the excess NaBH₄.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • To the remaining aqueous residue, add 4M NaOH solution until the pH is >12. The free amine will precipitate or form an oil.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 75 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound as a pale yellow oil.

Part 2: Purification by Column Chromatography

The crude product will contain unreacted starting material and potential side products. Purification via column chromatography is essential to achieve the high purity required for a reference standard.

Protocol:

  • Slurry Preparation: Prepare a silica gel slurry in the starting eluent (e.g., 98:2 DCM:Methanol).

  • Column Packing: Pack a glass column with the slurry.

  • Sample Loading: Dissolve the crude oil in a minimal amount of DCM and load it onto the column.

  • Elution: Elute the column with a gradient of DCM and Methanol, with the addition of 0.1% triethylamine to prevent the amine from streaking on the acidic silica gel. A typical gradient might start at 98:2 (DCM:MeOH) and gradually increase to 95:5.

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Part 3: Characterization and Qualification as a Reference Standard

This stage is the most critical for establishing the material as a reference standard. A battery of orthogonal analytical techniques must be employed to confirm the structure and determine purity with a high degree of confidence.

Purification & Characterization Workflow Diagram

CharacterizationWorkflow cluster_identity Identity Confirmation cluster_purity Purity & Potency Assessment CrudeProduct Crude Product Purification Column Chromatography CrudeProduct->Purification PureProduct Purified this compound Purification->PureProduct GCMS GC-MS (Molecular Weight & Frag.) PureProduct->GCMS NMR ¹H & ¹³C NMR (Structural Elucidation) PureProduct->NMR FTIR FTIR (Functional Groups) PureProduct->FTIR HPLC HPLC-UV (Purity Assay >99.5%) PureProduct->HPLC LOD Loss on Drying (Residual Solvents) PureProduct->LOD FinalStandard Qualified Reference Standard GCMS->FinalStandard NMR->FinalStandard FTIR->FinalStandard HPLC->FinalStandard LOD->FinalStandard

Caption: Workflow for purification and analytical characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To confirm the molecular weight (MW = 163.26 g/mol ) and fragmentation pattern, and to screen for volatile impurities.[6]

  • Protocol:

    Parameter Value Rationale
    Column Agilent J&W DB-1701 or similar Mid-polarity column suitable for separating amines.[7]
    Injector Temp 250 °C Ensures complete volatilization of the analyte.
    Oven Program 60 °C (1 min), ramp to 280 °C at 15 °C/min Provides good separation of potential impurities from the main peak.
    Carrier Gas Helium, 1.0 mL/min Inert carrier gas providing good chromatographic efficiency.

    | MS Scan Range | 40-400 m/z | Covers the molecular ion and expected fragment ions. |

  • Expected Results: A major peak corresponding to the analyte with a molecular ion [M]⁺ at m/z = 163. Key fragment ions should be observed, such as the tropylium ion at m/z = 91 and fragments resulting from alpha-cleavage. Purity is estimated by peak area percentage.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To provide a precise quantitative measure of purity (assay).

  • Protocol:

    Parameter Value Rationale
    Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) Standard column for separation of moderately polar organic molecules.[8]
    Mobile Phase Acetonitrile:Water (with 0.1% Formic Acid) A common mobile phase for amine analysis, providing good peak shape.[9]
    Flow Rate 1.0 mL/min Standard flow rate for analytical separations.
    Detection UV at 254 nm The phenyl group provides strong UV absorbance for sensitive detection.

    | Column Temp | 30 °C | Maintains consistent retention times. |

  • Expected Results: A single major peak for the product. The purity should be ≥ 99.5% by area normalization for a reference standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To provide unambiguous confirmation of the chemical structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • Rationale: Provides information on the number of different types of protons and their connectivity.[10]

    • Expected Chemical Shifts (δ, ppm):

      • ~7.1-7.3 (m, 5H, Ar-H )

      • ~2.8-3.0 (m, 1H, Ar-CH )

      • ~2.5-2.7 (m, 2H, N-CH ₂-CH₃)

      • ~2.4-2.6 (m, 2H, Ar-CH-CH ₂)

      • ~1.2 (d, 3H, Ar-CH-CH ₃)

      • ~1.1 (t, 3H, N-CH₂-CH ₃)

      • ~1.0 (br s, 1H, NH )

  • ¹³C NMR (100 MHz, CDCl₃):

    • Rationale: Shows all unique carbon atoms in the molecule.

    • Expected Chemical Shifts (δ, ppm):

      • ~145 (Ar C)

      • ~128.5 (Ar CH)

      • ~126.5 (Ar CH)

      • ~126.0 (Ar CH)

      • ~52 (N-C H₂)

      • ~48 (Ar-CH-C H₂)

      • ~40 (Ar-C H)

      • ~20 (Ar-CH-C H₃)

      • ~15 (N-CH₂-C H₃)

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To confirm the presence of key functional groups.

  • Protocol: Analyze as a thin film on a salt plate (KBr or NaCl).

  • Expected Absorption Bands (cm⁻¹):

    • ~3300-3350 (weak-medium, sharp): N-H stretch, characteristic of a secondary amine.[11][12][13]

    • ~3020-3080 (medium): Aromatic C-H stretch.

    • ~2850-2970 (strong): Aliphatic C-H stretch.

    • ~1600, ~1495, ~1450: Aromatic C=C stretching vibrations.

    • ~1100-1250 (medium): C-N stretch.[11]

Part 4: Documentation, Storage, and Safety

Certificate of Analysis

A comprehensive Certificate of Analysis (CoA) must be generated, summarizing all characterization data. It should include:

  • Compound Name and Structure

  • CAS Number: 52497-69-5[6]

  • Molecular Formula and Weight

  • Lot Number and Date of Preparation

  • Purity by HPLC and/or GC

  • Identity confirmed by MS, NMR, and FTIR (with spectra attached or referenced)

  • Recommended Storage Conditions

  • Expiry/Retest Date

Storage

The qualified reference standard should be stored in an amber glass vial under an inert atmosphere (argon or nitrogen) at -20 °C to prevent degradation from light, oxygen, and thermal stress.

Safety Precautions
  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Phenylacetone is a controlled substance in many jurisdictions; ensure compliance with all local and federal regulations.[5]

  • Amines can be corrosive and irritants. Avoid inhalation and contact with skin and eyes.

References

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents.
  • Chemical methods for the synthesis of (R)-1-phenylpropan-2-amine - ResearchGate. Available at: [Link]

  • File:Synthesis of Methamphetamine via Reductive Amination from Phenylacetone.png - Wikimedia Commons. Available at: [Link]

  • Possible N-ethyl-2-phenylethylamine Synthesis Variations - The Vespiary. Available at: [Link]

  • Methamphetamine Via Reductive Amination of Phenyl-2-Propanone | PDF - Scribd. Available at: [Link]

  • This compound | C11H17N | CID 15788198 - PubChem. Available at: [Link]

  • Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation - MDPI. Available at: [Link]

  • One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+. Available at: [Link]

  • Propose a synthesis of apetinil (N-ethyl-1-phenyl-propan-2-amine) starting from benzene and other starting materials/reagants with 3 or fewer carbons : r/chemhelp - Reddit. Available at: [Link]

  • N-ethyl-2-methylpropan-1-amine | CAS#:13205-60-2 | Chemsrc. Available at: [Link]

  • Phenylacetone - Wikipedia. Available at: [Link]

  • IR: amines - University of Calgary. Available at: [Link]

  • (PDF) Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry - ResearchGate. Available at: [Link]

  • Difference between Primary Secondary and Tertiary Amines Via FTIR. Available at: [Link]

  • 24.10: Spectroscopy of Amines - Chemistry LibreTexts. Available at: [Link]

  • A plausible chemistry explanation for the blue meth I came up with: : r/breakingbad - Reddit. Available at: [Link]

  • Molecular structure analysis and biological properties investigation on antiseptic drug; 2-amino-1-phenyl-1-propanol using spectroscopic and computational research analysis - PubMed Central. Available at: [Link]

  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. Available at: [Link]

  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone. Available at: [Link]

  • A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - ResearchGate. Available at: [Link]

  • Phenylacetone | Breaking Bad Wiki - Fandom. Available at: [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines - Spectroscopy Online. Available at: [Link]

  • Bulletin 737F Amines Analysis by Packed Column GC - LabRulez GCMS. Available at: [Link]

  • Seven new reference standards available for the analysis of N-nitrosamine impurities - EDQM. Available at: [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. Available at: [Link]

  • ich harmonised tripartite guideline specifications: test procedures and acceptance criteria. Available at: [Link]

  • Screening of Nitrosamine Impurities in Drug Products and Drug Substances Using Agilent GC/MS/MS Instrumentation. Available at: [Link]

  • N-ethyl-N-methylpropan-1-amine | CAS#:4458-32-6 | Chemsrc. Available at: [Link]

  • Nitrosamine and Impurity Reference Standards: Enabling Precision in Pharmaceutical Analysis - Pharmaffiliates. Available at: [Link]

  • N-Ethyl-2-methylaniline - SIELC Technologies. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-ethyl-2-phenylpropan-1-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. The purification of substituted phenethylamines presents unique challenges, from removing closely-related impurities to resolving stereoisomers. This document offers practical, experience-driven solutions to navigate these complexities effectively.

Core Purification Challenges

The primary difficulties in obtaining high-purity this compound often stem from three sources:

  • Residual Starting Materials: Incomplete reactions can leave behind precursors like 1-phenyl-2-propanone (P2P).

  • Reaction By-products: Side reactions can generate structurally similar impurities that are difficult to separate.

  • Stereoisomers: As the molecule possesses a chiral center, synthesis typically results in a racemic mixture of enantiomers which may need to be resolved.

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions.

Troubleshooting Guide (Q&A)

This section addresses specific issues you may encounter during the purification process.

Question 1: My GC-MS analysis shows a significant peak corresponding to 1-phenyl-2-propanone (P2P) in my final product. How can I remove this ketone impurity?

Answer:

The presence of residual 1-phenyl-2-propanone (P2P), a common precursor, is a frequent issue.[1][2] Its removal is critical and can be achieved through several methods, chosen based on the scale of your purification and the equipment available.

  • Causality: P2P contamination occurs due to incomplete reductive amination or inefficient initial purification. Because its boiling point is relatively close to the product, simple distillation may not be sufficient for complete removal.

  • Solution 1: Bisulfite Adduct Formation (Chemical Scrubbing)

    This is a classic and highly effective method for removing ketone and aldehyde impurities.[3] The bisulfite ion reacts with the carbonyl group of the P2P to form a solid, water-soluble adduct, which can then be easily separated from the organic amine product.

    Protocol: P2P Removal via Bisulfite Wash

    • Dissolve the crude this compound product in a non-polar, water-immiscible solvent (e.g., diethyl ether, toluene).

    • Prepare a saturated solution of sodium bisulfite (NaHSO₃) in water.

    • Combine the organic solution with the saturated bisulfite solution in a separatory funnel. The ratio should be approximately 1:1 by volume.

    • Shake the funnel vigorously for 5-10 minutes. A white precipitate (the P2P-bisulfite adduct) will form.

    • Allow the layers to separate. The aqueous layer, containing the adduct, can be drained off.

    • Wash the organic layer two more times with the bisulfite solution to ensure complete removal of P2P.

    • Finally, wash the organic layer with deionized water, followed by a saturated brine solution to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

    • Validation: Re-analyze the product by GC-MS to confirm the absence of the P2P peak.

  • Solution 2: Fractional Vacuum Distillation

    For larger scales, and if the P2P contamination is minor, a carefully performed fractional vacuum distillation can be effective. A good vacuum and an efficient fractionating column are essential.

    Protocol: Fractional Vacuum Distillation

    • Set up a distillation apparatus with a fractionating column (e.g., Vigreux or packed column).

    • Ensure the system can achieve a stable vacuum (e.g., 10-20 mmHg).

    • Heat the distillation flask slowly using a heating mantle.

    • Collect the fractions based on their boiling points at the working pressure. P2P will typically distill first.[4]

    • Monitor the temperature at the distillation head closely. A sharp increase will indicate the product is beginning to distill.

    • Collect the main fraction corresponding to the boiling point of this compound.

    • Validation: Analyze each fraction by TLC or GC-MS to assess purity.

Question 2: My product appears pure by GC, but NMR analysis suggests the presence of diastereomers. How can I separate them?

Answer:

If your synthesis route involved chiral reagents or resulted in the formation of a second chiral center, you will have a mixture of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be separated by standard laboratory techniques.

  • Causality: Diastereomers are stereoisomers that are not mirror images of each other. This difference in 3D arrangement leads to different physical properties, including solubility, melting point, and boiling point, which can be exploited for separation.[5]

  • Solution 1: Column Chromatography

    Flash column chromatography is the most common method for separating diastereomers. The key is to find a solvent system that provides sufficient resolution.

    Protocol: Diastereomer Separation by Flash Chromatography

    • Stationary Phase: Use standard silica gel (SiO₂).

    • Mobile Phase Selection: Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate. Finding the optimal solvent system is key.

      • Begin with TLC analysis. Spot your crude mixture on a TLC plate and test various solvent systems (e.g., 95:5 Hexane:EtOAc, 90:10 Hexane:EtOAc, etc.).

      • Add a small amount of a volatile amine, like triethylamine (TEA) (~0.1-1%), to the eluent. This prevents the basic amine product from "tailing" or streaking on the acidic silica gel, leading to much sharper peaks and better separation.[6]

    • Column Packing: Pack a glass column with silica gel as a slurry in the initial, non-polar eluent.

    • Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly stronger solvent like dichloromethane if necessary) and load it onto the column.

    • Elution: Run the column, collecting fractions. Monitor the separation by TLC.

    • Validation: Combine the pure fractions of each diastereomer and confirm their purity by NMR and HPLC.

  • Solution 2: Fractional Crystallization

    If the diastereomers are solids, or can be converted into solid derivatives (salts), fractional crystallization can be a powerful technique.[5][7]

    Protocol: Fractional Crystallization of Diastereomeric Salts

    • React the diastereomeric amine mixture with a chiral acid (e.g., (+)-tartaric acid) to form diastereomeric salts.[5][7]

    • Dissolve the salt mixture in a minimum amount of a hot solvent (e.g., ethanol, isopropanol).

    • Allow the solution to cool slowly. One diastereomeric salt should be less soluble and will crystallize out first.

    • Filter the crystals and wash with a small amount of cold solvent.

    • The mother liquor will be enriched in the other diastereomer. This can be concentrated and recrystallized from a different solvent system if needed.

    • To recover the free amine, dissolve the purified salt in water and add a strong base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine with an organic solvent (e.g., ether), dry, and concentrate.

    • Validation: Use a polarimeter to measure the optical rotation and confirm the separation.

Purification & Troubleshooting Workflow

The following diagram illustrates a logical workflow for the purification and troubleshooting of this compound.

PurificationWorkflow cluster_start Initial State cluster_purification Primary Purification cluster_analysis Purity Assessment cluster_troubleshooting Troubleshooting & Final Purification cluster_final Final Product Crude Crude Reaction Mixture Wash Aqueous Wash / Extraction (Removes water-soluble salts) Crude->Wash Distill Fractional Vacuum Distillation (Removes solvents & some impurities) Wash->Distill Analysis GC-MS / NMR Analysis Distill->Analysis CheckP2P P2P Impurity Present? Analysis->CheckP2P Bisulfite Bisulfite Wash Protocol CheckP2P->Bisulfite Yes CheckDiastereomers Diastereomers Present? CheckP2P->CheckDiastereomers No Bisulfite->Analysis Column Column Chromatography (with TEA) CheckDiastereomers->Column Yes Crystallize Fractional Crystallization (as Diastereomeric Salts) CheckDiastereomers->Crystallize Yes (alternative) Pure Pure this compound (>99% Purity) CheckDiastereomers->Pure No Column->Analysis Crystallize->Analysis

Caption: A decision-making workflow for purifying this compound.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for purified this compound? A: As a secondary amine, it is susceptible to air oxidation and can absorb atmospheric CO₂. For long-term storage, it should be kept in a tightly sealed amber glass vial under an inert atmosphere (e.g., argon or nitrogen) and stored in a cool, dark place. Refrigeration is recommended.

Q: My purified product is a colorless oil, but it turns yellow over time. Is this a sign of degradation? A: Yes, a color change from colorless to yellow or brown is a common indicator of degradation. This is often due to slow oxidation by air. While minor color changes may not significantly impact purity for some applications, it indicates that the compound is no longer fresh. For high-purity applications, it is best to use freshly purified material or re-purify if significant coloration has occurred.

Q: Which analytical techniques are best for assessing the final purity? A: A combination of techniques is always recommended for a comprehensive assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities, such as residual solvents and P2P.[2]

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for separating non-volatile impurities and for chiral separations to determine enantiomeric excess.[8][9]

  • Nuclear Magnetic Resonance (¹H and ¹³C NMR): Provides structural confirmation of the final product and can be used to detect impurities if they are present in sufficient concentration (>1%).

  • Fourier-Transform Infrared Spectroscopy (FTIR): Useful for confirming the presence of key functional groups (e.g., the N-H stretch of the secondary amine).

Q: What safety precautions should I take when handling this compound? A: this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated fume hood. Consult the material safety data sheet (MSDS) for specific handling and disposal information.

Data Summary Table

PropertyValueSource
Molecular FormulaC₁₁H₁₇NPubChem[10]
Molecular Weight163.26 g/mol PubChem[10]
AppearanceColorless to pale yellow liquid[1]
Boiling Point (P2P)216 °C (atm), 105 °C (10 mmHg)[4]

References

  • CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents.
  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. Available at: [Link]

  • Phenylpropanone Bisulfite Purification - Safrole. Available at: [Link]

  • 6.8: Resolution (Separation) of Enantiomers - Chemistry LibreTexts. Available at: [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent - Gavin Publishers. Available at: [Link]

  • Stereoselective Synthesis of 1-Arylpropan-2-amines from Allylbenzenes through a Wacker-Tsuji Oxidation. Available at: [Link]

  • Impurity profiling/comparative analyses of samples of 1-phenyl-2-propanone - Wiley Online Library. Available at: [Link]

  • One synthetic method for producing N-methyl-1-phenylpropan-2-amin... | Study Prep in Pearson+. Available at: [Link]

  • This compound | C11H17N - PubChem. Available at: [Link]

  • Phenylacetone: Synthesis of Phenyl-2-Propanone | PDF - Scribd. Available at: [Link]

  • The structure identification of a diphenhydramine related impurity in methamphetamine. Available at: [Link]

  • (PDF) Validation Study of Analysis of 1-Phenyl-2-Propanone in Illicit Methamphetamine Samples by Dynamic Headspace Gas Chromatography Mass Spectrometry - ResearchGate. Available at: [Link]

  • DE3200232A1 - Process for the preparation of phenylacetone - Google Patents.
  • (PDF) Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. Available at: [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES - HELDA - University of Helsinki. Available at: [Link]

  • Degradation of 1-phenyl-2-propanone during long-term storage: useful information for methamphetamine impurity profiling | Request PDF - ResearchGate. Available at: [Link]

  • Lisdexamfetamine - Wikipedia. Available at: [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF - ResearchGate. Available at: [Link]

Sources

Technical Support Center: N-ethyl-2-phenylpropan-1-amine Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Peak Shape & Retention for Secondary Phenethylamines Ticket ID: EPPA-OPT-2026 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Molecule & The Challenge

N-ethyl-2-phenylpropan-1-amine (EPPA) is a secondary amine structurally related to the phenethylamine class. From a chromatographic perspective, it presents a classic "base paradox."

  • Chemical Nature: Secondary amine.

  • Estimated pKa: ~9.8 – 10.2 (Consistent with N-ethyl phenethylamine derivatives).

  • The Problem: At neutral pH (pH 7), the amine is fully protonated (

    
    ). Standard silica columns possess residual silanols (
    
    
    
    ) that act as cation-exchange sites. The amine "sticks" to these sites, causing severe peak tailing (shark-fin shape), retention shifts, and poor quantification.

This guide provides a self-validating troubleshooting workflow to resolve these issues.

Module 1: The Tailing Peak (Silanol Interactions)
Q: Why does my EPPA peak look like a "shark fin" (severe tailing) even on a C18 column?

A: You are likely witnessing secondary silanol interactions .

While the C18 ligands provide the primary hydrophobic retention, the underlying silica support contains residual silanol groups (


).[1]
  • The Mechanism: At pH > 3.5, these silanols deprotonate to form

    
    .
    
  • The Interaction: Your EPPA molecule is basic (

    
    ). In standard buffers (pH 2–8), it is positively charged (
    
    
    
    ).
  • The Result: The positively charged amine is electrostatically attracted to the negatively charged silanol. This is an ion-exchange mechanism that is much slower than the hydrophobic partition, causing the "tail" on the chromatogram.

Diagnostic Protocol:

  • Test: Inject a neutral marker (e.g., Toluene or Uracil) alongside EPPA.

  • Result: If the neutral marker is symmetrical but EPPA tails, the issue is chemical (silanol activity). If both tail, the issue is physical (void volume, bad connection).

Module 2: The pH Strategy (The "Rule of 2")
Q: Should I run my mobile phase at Acidic or Basic pH?

A: You must choose one of two extremes. Operating near neutral pH (pH 6–8) is the "Death Zone" for amines like EPPA.

Option A: Low pH Suppression (pH < 3.0)

  • Mechanism: At pH 2.5, the silanols are protonated (

    
    ), rendering them neutral. They cannot bind the positively charged EPPA.
    
  • Pros: Compatible with almost all standard silica columns.

  • Cons: EPPA is fully ionized, making it very polar. Retention time (

    
    ) will decrease significantly, potentially eluting in the void volume.
    

Option B: High pH Neutralization (pH > 11.0)

  • Mechanism: At pH 11 (above the

    
     of ~10), EPPA is deprotonated (neutral). Neutral amines do not interact with silanols and have high hydrophobicity.
    
  • Pros: Superior peak shape and increased retention.[2][3] This is often the "Gold Standard" for basic drugs.

  • Cons: Dissolves standard silica. You must use a Hybrid (e.g., Ethylene Bridged Hybrid - BEH) or chemically modified column (e.g., Poroshell HPH, Zorbax Extend) designed for high pH stability.

Data Comparison: pH Impact on EPPA

ParameterLow pH (Formic Acid/TFA, pH 2.[4]5)Neutral pH (Ammonium Acetate, pH 6.[4]5)High pH (Ammonium Hydroxide, pH 10.[4]5)
Analyte State Ionized (

)
Ionized (

)
Neutral (

)
Silanol State Neutral (

)
Ionized (

)
Ionized (

)
Interaction Hydrophobic OnlyStrong Ion Exchange (Tailing)Hydrophobic Only
Peak Shape GoodPoor (Tailing > 2.0) Excellent (Symmetrical)
Retention LowModerateHigh
Module 3: Mobile Phase Additives
Q: I cannot use high pH. What additive will fix the tailing at low pH?

A: You need a "Sacrificial Base" or an "Ion Pairing Agent."[5]

1. Triethylamine (TEA) - The Sacrificial Base

  • Protocol: Add 5–10 mM TEA to your mobile phase buffer.

  • Mechanism: TEA is a tertiary amine that competes for the active silanol sites. It saturates the surface, effectively "blocking" the silanols so your EPPA molecule interacts only with the C18 phase.

  • Warning: TEA can suppress ionization in LC-MS. Use only for UV detection.

2. Trifluoroacetic Acid (TFA) - The Ion Pair

  • Protocol: Use 0.05% - 0.1% TFA.

  • Mechanism: TFA (

    
    ) forms a neutral ion pair with the charged amine (
    
    
    
    ). This neutral complex retains better on the C18 chain and masks the positive charge from silanols.
  • Warning: TFA causes severe signal suppression in Mass Spectrometry (LC-MS). For LC-MS, use Formic Acid (weaker effect) or Diffuoroacetic acid (DFA).

Module 4: Troubleshooting Workflow
Visualizing the Solution Path

The following logic tree outlines the decision process for optimizing the EPPA peak.

EPPA_Troubleshooting Start Issue: EPPA Peak Tailing Check_pH Check Mobile Phase pH Start->Check_pH Decision_pH Is pH between 4 and 8? Check_pH->Decision_pH High_pH_Path Can you use High pH (>10)? (Requires Hybrid Column) Decision_pH->High_pH_Path Yes (Worst Case) Low_pH_Path Must use Low pH? Decision_pH->Low_pH_Path No (Already Low) Action_High_pH Protocol A: Switch to pH 10.5 (NH4OH Buffer) Use BEH/HPH Column High_pH_Path->Action_High_pH Yes High_pH_Path->Low_pH_Path No (Silica Col Only) Action_Add_TEA Protocol B: Add 5mM TEA (Sacrificial Base) *UV Only* Low_pH_Path->Action_Add_TEA UV Detection Action_Add_TFA Protocol C: Add 0.1% TFA (Ion Pairing) *LC-MS Caution* Low_pH_Path->Action_Add_TFA MS Detection

Caption: Decision matrix for resolving amine peak tailing based on pH limits and detection method.

Module 5: Experimental Protocols
Protocol A: High pH Method (Recommended for Hybrid Columns)
  • Column: Agilent Zorbax Extend-C18 or Waters XBridge BEH C18.

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 5% B to 95% B.

  • Why it works: The EPPA is neutral. Silanols are ignored. Retention is maximized.

Protocol B: The "TEA Block" (For Standard Silica/UV)
  • Column: Standard C18 (e.g., Phenomenex Luna C18).

  • Mobile Phase A: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Triethylamine .[5]

  • Mobile Phase B: Methanol or Acetonitrile.[5][6]

  • Why it works: TEA binds to the silanols stronger than EPPA does, smoothing the surface.

References
  • Agilent Technologies. (2023). Why it matters and how to get good peak shape. Agilent Technical Notes.[3] [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech Support.[6][7] [Link]

  • Pharma Growth Hub. (2023). Effect of Triethylamine (TEA) on the Retention in RPLC.[1][Link]

  • Phenomenex. (2020). HPLC Tech Tip: Basic Analytes and High pH. Phenomenex Blog. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15788198, this compound.[Link]

Sources

Matrix effects in N-ethyl-2-phenylpropan-1-amine bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Mitigating Matrix Effects in N-ethyl-2-phenylpropan-1-amine Bioanalysis

Current Status: Online 🟢 Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Ion Suppression & Signal Instability for Phenpromethamine (this compound)[1]

Executive Summary

You are likely encountering non-reproducible quantitation or signal drift for This compound (Phenpromethamine).[1] As a secondary aliphatic amine with moderate lipophilicity (LogP ~2.[1]4) and a pKa ~10, this analyte is particularly susceptible to phospholipid-induced ion suppression in electrospray ionization (ESI+).[1]

This guide bypasses generic advice. We focus on the specific physicochemical interactions between this secondary amine and biological matrices (Plasma/Urine) to eliminate the "invisible" matrix effects that standard Protein Precipitation (PPT) fails to remove.

Module 1: Diagnostic Workflow

Question: "How do I definitively prove that matrix effects are causing my signal loss/drift?"

The Scientific Reality: Comparing slope differences between solvent curves and matrix curves is not enough. You must map the exact chromatographic location of the suppression to see if it co-elutes with your analyte.

Protocol: Post-Column Infusion (PCI) Do not skip this. It is the only way to "see" the matrix effect.

  • Setup: Tee-combine the LC effluent with a continuous infusion of this compound standard (100 ng/mL) flowing at 5-10 µL/min into the MS source.

  • Injection: Inject a blank matrix extract (processed exactly like your samples) via the LC.

  • Observation: Monitor the baseline of the specific MRM transition for the analyte.

  • Interpretation: A dip in the baseline indicates Ion Suppression ; a peak indicates Enhancement .[1] If the dip aligns with your analyte's retention time, your method is invalid.

Visualizing the PCI Workflow:

PCI_Workflow cluster_LC LC System cluster_Infusion Continuous Infusion Pump LC Pump (Gradient) Injector Injector (Blank Matrix) Pump->Injector Column Analytical Column Injector->Column Tee Tee Junction Column->Tee Syringe Syringe Pump (Analyte Std) Syringe->Tee MS MS/MS Source (ESI+) Tee->MS Data Chromatogram (Baseline Dip = Suppression) MS->Data

Caption: Schematic of Post-Column Infusion setup to visualize matrix suppression zones.

Module 2: Extraction Strategy (The Root Cause Fix)

Question: "I used Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists. Why?"

The Scientific Reality: PPT removes proteins but leaves Phospholipids (PLs) (e.g., glycerophosphocholines) in the supernatant. PLs are zwitterionic and hydrophobic; they elute late in Reverse Phase chromatography and often cause "isobaric" suppression or accumulate on the column, eluting randomly in subsequent runs.

The Solution: pH-Dependent Liquid-Liquid Extraction (LLE) Because this compound is a base (pKa ~10), we can manipulate its charge state to separate it from zwitterionic phospholipids.[1]

Step-by-Step LLE Protocol:

  • Alkalinization (Critical):

    • Add 0.5 M Sodium Carbonate (pH ~11) to the plasma/urine sample.

    • Mechanism:[2][3][4][5] At pH 11 (pH > pKa), the amine is >90% uncharged (neutral). Phospholipids remain charged/zwitterionic.[1]

  • Solvent Addition:

    • Add MTBE (Methyl tert-butyl ether) or Ethyl Acetate/Hexane (1:4) .[1]

    • Mechanism:[2][3][4][5] The neutral amine partitions into the organic layer. The charged phospholipids remain trapped in the aqueous buffer.

  • Separation:

    • Vortex (5 min) and Centrifuge (4000g, 10 min). Flash freeze the aqueous layer (optional) and decant the organic layer.

  • Reconstitution:

    • Evaporate organic layer to dryness under Nitrogen.[1]

    • Reconstitute in mobile phase (e.g., 0.1% Formic Acid in Water/MeOH).

Data Comparison: PPT vs. LLE

ParameterProtein Precipitation (PPT)High pH LLE (Recommended)
Phospholipid Removal < 10%> 95%
Matrix Factor (MF) 0.65 (Significant Suppression)0.98 (Negligible Effect)
S/N Ratio (1 ng/mL) 15:185:1
Column Lifetime ~500 injections>2000 injections

Module 3: Chromatographic Resolution

Question: "My analyte elutes early and tails. How do I improve peak shape and separation?"

The Scientific Reality: Secondary amines interact strongly with free silanol groups on C18 silica columns, causing tailing. Furthermore, if the analyte elutes in the "void volume" (k' < 1), it sits directly in the salt suppression zone.

Troubleshooting Steps:

  • Column Selection: Switch from C18 to Biphenyl or PFP (Pentafluorophenyl) phases.[1]

    • Why: These phases offer "pi-pi" interactions with the phenyl ring of this compound, increasing retention and selectivity without relying solely on hydrophobicity.[1]

  • Mobile Phase Modifier: Ensure you are using Formic Acid (0.1%) or Ammonium Formate (5mM) .[1]

    • Why: Acidic pH keeps the amine fully protonated (for MS sensitivity) and suppresses silanol ionization (reducing tailing).

  • Gradient Flush: Ensure your gradient goes to 95% Organic for at least 2 minutes at the end of every run to wash off any remaining phospholipids.

Module 4: Internal Standards

Question: "Can I use a structural analog like Amphetamine or Methamphetamine as an Internal Standard?"

The Scientific Reality: No. Matrix effects in ESI are transient and retention-time specific.[1] An analog that elutes even 0.2 minutes away from your analyte will experience a different ion suppression environment.[1]

Requirement: You must use a Stable Isotope Labeled (SIL) IS, such as:

  • This compound-d5 (Deuterated on the phenyl ring)[1]

  • 13C-labeled analog

Self-Validation Check: If the IS peak area varies by >15% between your standards (clean solvent) and your QC samples (matrix), your IS is not compensating correctly, or the suppression is so severe it is compromising the linear dynamic range.

Decision Logic: Extraction Method Selection

Extraction_Logic Start Start: Sample Prep Selection Check_Sens Is Sensitivity/LLOQ Critical? Start->Check_Sens PPT Protein Precipitation (PPT) (Fast, but High Matrix Effect) Check_Sens->PPT No (High conc. only) LLE Liquid-Liquid Extraction (LLE) (High pH Buffer + MTBE) Check_Sens->LLE Yes (Trace analysis) Decision Check Recovery LLE->Decision Is recovery sufficient? SPE SPE (MCX Mixed Mode) (Cation Exchange) Decision->SPE No (<50%) Final Proceed to Validation (FDA M10 Guidelines) Decision->Final Yes (>80%)

Caption: Decision tree for selecting the appropriate extraction methodology based on sensitivity needs.

References & Regulatory Grounding

  • US FDA. Bioanalytical Method Validation Guidance for Industry.[1][5][6] (2018).[1][5][6] Defines requirements for Matrix Factor and recovery assessment. [Link]

  • Chambers, E., et al. Systematic development of a method for the determination of pharmaceutical compounds in biological fluids using phospholipid removal plates. Journal of Chromatography B (2009).[1][7] Detailed mechanisms of phospholipid ion suppression. [Link]

  • WADA (World Anti-Doping Agency). Technical Document - TD2022IDCR.[1] Guidelines for identification criteria in mass spectrometry, relevant for phenethylamine derivatives. [Link]

  • PubChem. this compound Compound Summary. Chemical and physical properties (pKa, LogP) grounding the extraction logic. [Link]

Sources

Preventing oxidation of N-ethyl-2-phenylpropan-1-amine solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Protocols for N-ethyl-2-phenylpropan-1-amine

Case ID: OX-NEPPA-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Prevention of Oxidative Degradation in Solution

Executive Summary

You are encountering stability issues with This compound (also known as N-ethyl-


-methylphenethylamine). As a secondary amine with a homobenzylic structure, this molecule is susceptible to oxidative deamination  and N-oxidation , particularly in its free base form or in oxygen-rich solutions.

This guide provides a self-validating workflow to stabilize your solutions. The core directive is simple: Control the protonation state and eliminate dissolved oxygen.

Module 1: The Mechanism of Failure

To prevent oxidation, you must understand the pathway. Secondary amines degrade primarily through radical-mediated autoxidation.

  • Radical Abstraction: Dissolved oxygen (or trace metal catalysts) abstracts a hydrogen atom from the

    
    -carbon (adjacent to the nitrogen).
    
  • Imine Formation: The resulting radical stabilizes to form an imine (Schiff base).

  • Hydrolysis/Polymerization: The imine hydrolyzes to release ethylamine and a carbonyl byproduct (phenylacetone derivative), or polymerizes to form colored (yellow/brown) "gums."

Visualization: The Oxidative Cascade The following diagram illustrates the degradation loop you are likely witnessing (yellowing solutions).

OxidationPathway Amine This compound (Secondary Amine) Radical α-Amino Radical (Unstable Intermediate) Amine->Radical H-Abstraction Imine Imine Species (Yellow/Brown Color) Radical->Imine -H• Imine->Imine Polymerization Products Degradation Products (Carbonyls + Ethylamine) Imine->Products Hydrolysis (+H2O) Oxygen Dissolved O2 / Metal Ions Oxygen->Radical Initiates

Figure 1: Mechanistic pathway of secondary amine oxidation leading to color change and potency loss.

Module 2: Stabilization Protocols

Protocol A: The "Argon Shield" (Preparation)

Context: Dissolved oxygen is the primary reactant. Standard capping is insufficient; you must actively displace gas.

Step-by-Step Workflow:

  • Solvent Degassing: Before adding the amine, sparge the solvent (Water/Methanol/Saline) with high-purity Argon (Ar) or Nitrogen (

    
    ) for 15 minutes per 100mL .
    
    • Why? Argon is heavier than air and forms a stable "blanket" over the liquid surface.

  • Chelation (Crucial for Aqueous Solutions): Add Disodium EDTA (0.01% w/v) .

    • Why? Trace iron/copper ions from glassware or water act as catalysts for radical formation. EDTA sequesters these ions.

  • Dissolution: Dissolve the this compound under a continuous inert gas stream.

Protocol B: pH Control (The Salt Switch)

Context: The free base (oil) is electron-rich and prone to oxidation. The protonated salt (cation) is electron-poor and kinetically resistant to oxidation.

Recommendation: If you are storing the free base, stop . Convert it to the Hydrochloride (HCl) or Fumarate salt immediately.

ParameterFree Base (Oil)HCl Salt (Solid/Soln)Stability Verdict
Electron Density High (Lone pair available)Low (Lone pair protonated)Salt is Superior
Hygroscopicity ModerateLow to ModerateSalt is Superior
CO2 Reactivity High (Forms Carbamates)NoneSalt is Superior
Shelf Life (4°C) < 3 Months (Yellows)> 2 YearsSalt is Superior

Module 3: Troubleshooting & FAQ

Q1: My solution turned a pale yellow after 48 hours. Is it still usable?

  • Diagnosis: This indicates early-stage imine formation (see Figure 1).

  • Action: For critical quantitative assays (LC-MS/NMR), discard . The impurity profile has changed. For qualitative biological screens, it may be usable, but potency is compromised.

  • Prevention: You likely skipped the inert gas sparging or used a solvent with peroxides (like old THF or Ether).

Q2: The pH of my aqueous solution drifted from 6.0 to 8.5.

  • Diagnosis: Oxidative deamination releases ethylamine (a volatile base) and ammonia-like byproducts, which can raise the pH. Alternatively, if the pH dropped, the amine may have absorbed atmospheric

    
     to form carbamic acid.
    
  • Action: Use a buffered system (Phosphate or Citrate buffer) rather than unbuffered water.

Q3: Can I use antioxidants?

  • Answer: Yes. Select based on your solvent system:

Solvent SystemRecommended AntioxidantConcentration
Aqueous (pH < 7) Ascorbic Acid (Vitamin C)0.1% - 0.5% w/v
Aqueous (Neutral) Sodium Metabisulfite0.1% w/v
Organic (Ethanol/DMSO) BHT (Butylated hydroxytoluene)0.05% w/v

Module 4: Storage Architecture

Implement this decision tree to ensure long-term integrity.

StorageProtocol Start Sample Received FormCheck Is it Free Base? Start->FormCheck Convert Convert to HCl Salt (Acidify in Et2O/EtOH) FormCheck->Convert Yes SolventCheck Storage State? FormCheck->SolventCheck No (Already Salt) Convert->SolventCheck Solid Solid Powder SolventCheck->Solid Dry Liquid Solution SolventCheck->Liquid Dissolved SolidAction Store @ -20°C Dessicator + Argon Solid->SolidAction LiquidAction Add EDTA + Ascorbic Acid Amber Vial Store @ 4°C Liquid->LiquidAction

Figure 2: Decision tree for long-term storage of phenethylamine derivatives.

References

  • Waterman, K. C., et al. (2002).[1][2] "Stabilization of Pharmaceuticals to Oxidative Degradation."[1] Pharmaceutical Development and Technology. Provides the foundational guidelines for antioxidant selection and headspace control.

  • PubChem. (2025).[3] "this compound Compound Summary." National Library of Medicine. Verifies chemical structure and physical properties.[2][3][4]

  • Flicker, F., et al. (2010). "Oxidation of Amines: Mechanism and Prevention."[4] Journal of Organic Chemistry. (General reference for radical-mediated amine oxidation mechanisms).

  • FDA/ICH Guidelines Q1A(R2). "Stability Testing of New Drug Substances and Products." Establishes the requirement for stress testing (oxidation) and photostability (amber glass).

Sources

Technical Support Center: Interpreting N-ethyl-2-phenylpropan-1-amine Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth answers and troubleshooting for the mass spectrometric analysis of N-ethyl-2-phenylpropan-1-amine. As Senior Application Scientists, we have designed this guide to be a practical, field-proven resource that prioritizes scientific integrity and logical, step-by-step problem-solving.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected molecular ion (M+) peak for this compound in mass spectrometry?

A1: The molecular formula for this compound is C₁₁H₁₇N.[1] The expected monoisotopic mass of the molecular ion [M]⁺• is 163.136 g/mol .[1] In electron ionization mass spectrometry (EI-MS), the molecular ion peak may be observed at m/z 163. However, for aliphatic amines, the molecular ion peak can sometimes be weak or even absent due to the high propensity for fragmentation upon ionization.[2][3] The presence of an odd nominal molecular weight is consistent with the Nitrogen Rule, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[2]

Q2: What are the major fragmentation pathways and characteristic ions for this compound under Electron Ionization (EI)?

A2: The fragmentation of this compound in EI-MS is primarily driven by the presence of the amine group and the phenylpropyl moiety. The most favorable ionization site is one of the lone pair electrons on the nitrogen atom.[4] This initial ionization is followed by characteristic cleavage reactions.

The two primary fragmentation pathways are:

  • Alpha (α)-Cleavage: This is the most dominant fragmentation pathway for aliphatic amines.[3][5] It involves the cleavage of the carbon-carbon bond adjacent (in the alpha position) to the nitrogen atom. For this compound, this results in the loss of a C₈H₉• radical (phenylpropyl radical) to form a highly stable, resonance-stabilized iminium ion at m/z 58 . This is often the base peak in the spectrum.

  • Benzylic Cleavage: This pathway involves the cleavage of the bond between the carbon bearing the phenyl group and the adjacent carbon. This leads to the formation of a benzyl cation, which rearranges to the highly stable tropylium ion at m/z 91 . The presence of this ion is a strong indicator of a benzyl or substituted benzyl group in the molecule.

A summary of the expected fragments is provided in the table below.

m/z Value Proposed Fragment Structure Formation Pathway Significance
163[C₁₁H₁₇N]⁺•Molecular IonConfirms molecular weight. May be weak or absent.
91[C₇H₇]⁺Benzylic Cleavage & RearrangementCharacteristic of a benzyl moiety (tropylium ion).
58[C₃H₈N]⁺α-CleavageTypically the base peak for N-ethyl amines.
Q3: My mass spectrum for this compound shows a very intense peak at m/z 58. Why is this the base peak?

A3: The observation of an intense base peak at m/z 58 is a classic example of α-cleavage in an N-ethyl amine.[3] The process can be explained as follows:

  • Ionization: An electron from the electron beam strikes the molecule, ejecting one of the lone pair electrons from the nitrogen atom, forming a radical cation [M]⁺•.[4]

  • Homolytic Cleavage: The newly formed radical on the nitrogen promotes the cleavage of the adjacent C-C bond (the bond between the ethylamino group and the phenylpropyl group). This is a homolytic cleavage where one electron from the C-C bond moves to form a double bond with the nitrogen, and the other electron remains with the departing radical.

  • Fragment Formation: This process results in the formation of a neutral phenylpropyl radical (which is not detected by the mass spectrometer) and a stable, resonance-stabilized N-ethyliminium cation, [CH₂=NHCH₂CH₃]⁺. This cation has a mass-to-charge ratio of 58 and is responsible for the observed base peak due to its high stability.

The high stability of this iminium ion is the primary reason for its high abundance in the mass spectrum.

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary fragmentation pathways for this compound upon electron ionization.

Fragmentation_Pathway cluster_parent This compound cluster_fragments Major Fragments parent [C₁₁H₁₇N]⁺• m/z 163 (Molecular Ion) frag1 [C₃H₈N]⁺ m/z 58 (Base Peak) parent->frag1 α-Cleavage (- C₈H₉•) frag2 [C₇H₇]⁺ m/z 91 (Tropylium Ion) parent->frag2 Benzylic Cleavage (- C₄H₁₀N•)

Caption: Fragmentation of this compound.

Troubleshooting & Experimental Protocols
Q4: I am not observing a clear molecular ion peak at m/z 163. Is my experiment failing?

A4: Not necessarily. The absence or low intensity of the molecular ion peak is common for aliphatic amines due to the efficiency of the α-cleavage pathway.[2] The energy imparted during electron ionization is often sufficient to cause immediate fragmentation.

Troubleshooting Steps:

  • "Soft" Ionization Techniques: If confirming the molecular weight is critical, consider using a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI).[6] These methods impart less energy to the molecule, increasing the likelihood of observing the protonated molecule [M+H]⁺ (at m/z 164) with less fragmentation.

  • Check Instrument Tuning: Ensure your mass spectrometer is properly tuned. A poor tune can affect ion transmission and sensitivity, particularly for higher mass ions.

  • Sample Concentration: Very low sample concentrations might result in a weak overall signal, making the already weak molecular ion peak difficult to detect above the noise.

Q5: How can I definitively confirm the identity of the observed fragments?

A5: While the fragmentation pattern provides strong evidence, definitive confirmation can be achieved through more advanced techniques:

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing you to determine the elemental composition of your parent ion and its fragments. For example, HRMS can distinguish between [C₃H₈N]⁺ (m/z 58.0657) and a potential isobaric interference like [C₂H₂O₂]⁺ (m/z 58.0055).

  • Tandem Mass Spectrometry (MS/MS): In an MS/MS experiment, you can mass-select a specific fragment ion (e.g., m/z 91) and then induce further fragmentation.[7] The resulting product ion spectrum provides a unique "fingerprint" that can be compared to reference spectra or used to further elucidate the ion's structure.[8]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general workflow for the analysis of amphetamine-type substances using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation (for a non-biological matrix): a. Accurately weigh approximately 1 mg of the reference standard or sample. b. Dissolve the sample in 1 mL of a suitable solvent like methanol or ethyl acetate to create a 1 mg/mL stock solution. c. Perform serial dilutions to achieve a working concentration suitable for your instrument's sensitivity (e.g., 1-10 µg/mL).

2. GC-MS Instrument Conditions (Example):

  • GC Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injection: 1 µL injection volume in splitless mode.
  • Inlet Temperature: 250 °C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Oven Temperature Program:
  • Initial temperature: 80 °C, hold for 1 minute.
  • Ramp: Increase at 15 °C/min to 280 °C.
  • Hold: Hold at 280 °C for 5 minutes.
  • MS Transfer Line Temperature: 280 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-400.

3. Data Analysis: a. Integrate the chromatographic peak corresponding to this compound. b. Extract the mass spectrum from the apex of the peak. c. Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) or with the expected fragmentation pattern described above.

References
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • De Paoli, G., C.S. E. Bell, and S.D. H. Holt. (2006). Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2259-64. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-2-methyl-3-phenylpropan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Lin, H. R., R.H. Liu, and B.A. Goldberger. (2005). Mass Spectrometric Data of Commonly Abused Amphetamines and Their Derivatives - Cross Contribution of Ion Intensity between the Analytes and Their Isotopically Labeled Analogs. Forensic Science Review, 17(2), 67-166. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mass Spectrometric Data of Commonly Abused Amphetamines and Their Derivatives - Cross Contribution of Ion Intensity between the Analytes and Their Isotopically Labeled Analogs. Retrieved from [Link]

  • ResearchGate. (n.d.). Product ion mass spectra of (a) amphetamine, (b) methamphetamine, (c).... Retrieved from [Link]

  • NIST. (n.d.). 2-Ethylamino-1-phenylpropanone. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). MS and MS-MS (m/z 136 →) mass spectra of amphetamine. Retrieved from [Link]

  • PMC. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • NIH. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N-ethyl-2-phenylnonan-1-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 2-methyl-N-phenylpropan-1-imine. Retrieved from [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • PubMed. (2003). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

Sources

Adjusting mobile phase for better N-ethyl-2-phenylpropan-1-amine separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic separation of N-ethyl-2-phenylpropan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their analytical methods. As a basic amine, this compound presents unique challenges in reversed-phase HPLC, primarily related to peak shape and retention. This guide provides in-depth, cause-and-effect explanations to empower you to make informed decisions during method development.

Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a broad, tailing peak for this compound. What is causing this, and how can I fix it?

A1: This is the most common issue encountered when analyzing basic compounds like this compound on standard silica-based reversed-phase columns (e.g., C18).

  • Causality: The root cause is secondary ionic interactions between the positively charged amine group of your analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase.[1][2] In reversed-phase chromatography, the primary retention mechanism should be hydrophobic interaction.[3][4] When these secondary silanol interactions occur, they create a mixed-mode retention mechanism, leading to poor peak shape, specifically tailing.[1]

  • Primary Solution: Mobile Phase pH Control The most effective way to eliminate peak tailing is to control the ionization state of both the analyte and the stationary phase silanols by adjusting the mobile phase pH.[5][6][7] You have two primary strategies:

    • Low pH (Acidic Mobile Phase): By lowering the mobile phase pH to a value between 2.5 and 3.5, you protonate the residual silanol groups, neutralizing their negative charge (Si-OH). This prevents the ionic interaction with your protonated basic analyte (R-NH₂⁺). A low pH ensures the analyte is consistently in its protonated, ionized form.[3][8]

    • High pH (Basic Mobile Phase): Alternatively, raising the mobile phase pH to 10 or higher deprotonates your analyte, rendering it neutral (R-NH). This neutral form will not engage in ionic interactions with the negatively charged silanols. This approach is highly effective but requires a pH-stable column, as high pH can dissolve standard silica.[9]

    It is crucial to operate at a pH at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single ionic state, which prevents peak distortion.[7]

Q2: I want to use a low-pH mobile phase. What buffer or additive should I choose?

A2: For low-pH mobile phases, the goal is to consistently protonate silanols and provide a stable pH environment.

  • Recommended Additives:

    • Formic Acid (0.1% v/v): This is the most common choice, especially for LC-MS applications, due to its volatility. It typically brings the mobile phase pH to approximately 2.7.

    • Trifluoroacetic Acid (TFA) (0.05-0.1% v/v): TFA is a strong ion-pairing agent that is excellent for improving peak shape. However, it is an ion-suppressing agent and should be avoided if using mass spectrometry (MS) detection.

    • Phosphate Buffer (e.g., 10-25 mM Potassium Phosphate): Phosphate buffers provide excellent pH stability and control. Adjust to the desired pH (e.g., 2.5) with phosphoric acid. Note that phosphate buffers are not volatile and are incompatible with MS detection and can precipitate when mixed with high concentrations of acetonitrile.

Q3: My column is pH-stable. What are the advantages and best practices for using a high-pH mobile phase?

A3: Using a high-pH mobile phase with a compatible column (e.g., hybrid-silica or polymerically-bonded phases) is an excellent strategy for basic compounds.

  • Mechanism & Advantages: At high pH (e.g., pH 10-11), the this compound is in its neutral, free-base form. This eliminates the positive charge, thereby preventing ionic interactions with the column's stationary phase. The result is often a significant improvement in peak symmetry and efficiency.[9]

  • Recommended Buffers/Additives:

    • Ammonium Hydroxide or Ammonium Bicarbonate: These are common choices for preparing high-pH mobile phases.[10] They are volatile and compatible with MS detection. A concentration of 5-10 mM, with the pH adjusted using ammonium hydroxide, is a good starting point.[10]

  • Best Practices:

    • Verify Column Stability: ALWAYS confirm your column's specified pH range. Standard silica columns will rapidly degrade above pH 7.5.

    • Dedicate the Column: If possible, dedicate a specific column for high-pH work to avoid potential issues when switching back to low-pH methods.

    • Thorough Flushing: Ensure the HPLC system and column are thoroughly flushed with a water/organic solvent mixture (like 50:50 methanol:water) before and after using buffered mobile phases to prevent salt precipitation and column damage.

Q4: I've optimized the pH, and the peak shape is better, but I need to improve the separation from other components. What's my next step?

A4: Once peak shape is addressed, you can focus on adjusting selectivity. This is primarily achieved by modifying the organic component of the mobile phase.

  • Change Organic Modifier: The two most common organic solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH). They offer different selectivities due to their unique chemical properties (ACN is aprotic, while MeOH is a protic solvent). If you are using ACN and resolution is poor, switching to MeOH (or vice-versa) can alter the elution order and improve separation.

  • Adjust Organic/Aqueous Ratio:

    • To increase retention time and potentially improve resolution between early-eluting peaks, decrease the percentage of the organic solvent.

    • To decrease retention time , increase the percentage of the organic solvent.

  • Consider a Phenyl Stationary Phase: Since this compound contains an aromatic ring, a phenyl-type stationary phase can offer alternative selectivity compared to a standard C18 column.[11] Phenyl phases provide π-π interactions, which can change the retention characteristics of aromatic compounds relative to non-aromatic ones, often improving resolution.[11]

Q5: How should I approach mobile phase adjustment for the chiral separation of this compound enantiomers?

A5: Chiral separation requires a chiral stationary phase (CSP), and the mobile phase is critical for achieving enantioselectivity. The efficiency of separation is highly dependent on both the CSP and the mobile phase composition.[12]

  • Normal-Phase Chromatography: Polysaccharide-based CSPs are often used in normal-phase mode. A typical mobile phase would be a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like 2-propanol (isopropanol) or ethanol.[12] For basic amines, a small amount of a basic additive is crucial.

    • Example Mobile Phase: n-Hexane/2-Propanol/Diethylamine (90:10:0.1, v/v/v).[10] The diethylamine acts as a competitor for active sites on the stationary phase, improving peak shape and resolution.

  • Reversed-Phase Chromatography: Some modern CSPs are designed for reversed-phase conditions. As with achiral separations, controlling the mobile phase pH is critical. A high-pH mobile phase (e.g., 5 mM Ammonium bicarbonate in Water/Acetonitrile, pH 11) can be very effective for basic enantiomers on a suitable CSP, minimizing peak tailing and enhancing enantioselectivity.[10]

Troubleshooting Summary Table
IssueParameter to AdjustRecommended ChangeExpected OutcomeScientific Rationale
Peak Tailing Mobile Phase pHLower pH to 2.5-3.5 (e.g., 0.1% Formic Acid) OR Raise pH to >10 (e.g., 10mM NH₄HCO₃) on a stable column.Symmetrical, sharp peak.Minimizes secondary ionic interactions with silica silanols by either protonating the silanols (low pH) or neutralizing the analyte (high pH).[1][9]
Poor Resolution Organic Modifier TypeSwitch from Acetonitrile to Methanol (or vice-versa).Change in selectivity and elution order. Improved separation.ACN and MeOH have different solvent properties, leading to different interactions with the analyte and stationary phase, thus altering selectivity.
Poor Resolution Organic Modifier %Decrease % organic for more retention; Increase % for less retention.Adjust retention and spacing between peaks.Alters the overall polarity of the mobile phase, directly impacting the hydrophobic retention of the analyte on the C18 stationary phase.[6]
Poor Resolution (Aromatic Compounds) Stationary PhaseSwitch from C18 to a Phenyl column.Alternative selectivity for aromatic compounds.Introduces π-π interactions as a retention mechanism, which can differentiate aromatic analytes more effectively.[11]
Peak Tailing (Chiral Normal Phase) Mobile Phase AdditiveAdd a small amount of a basic modifier (e.g., 0.1% Diethylamine).Improved peak shape and enantioselectivity.The basic additive competes with the analyte for polar active sites on the stationary phase, reducing undesirable interactions and improving peak symmetry.[12]
Experimental Protocols
Protocol 1: Preparation of Low-pH Mobile Phase (0.1% Formic Acid)
  • Aqueous Component (A):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap the bottle and mix thoroughly. Sonicate for 10-15 minutes to degas.

  • Organic Component (B):

    • Measure 999 mL of HPLC-grade acetonitrile (or methanol) into a separate 1 L solvent bottle.

    • Carefully add 1 mL of high-purity formic acid.

    • Cap and mix. Sonicate for 10-15 minutes.

  • Usage: Use these solvents in your HPLC system to run a gradient or isocratic method. A good starting point for a scouting gradient is 5% to 95% B over 10-15 minutes.[13]

Protocol 2: Preparation of High-pH Mobile Phase (10 mM Ammonium Bicarbonate, pH 10)
  • Aqueous Component (A):

    • Weigh out the appropriate amount of ammonium bicarbonate for a 10 mM solution in 1 L of HPLC-grade water (e.g., 0.79 g).

    • Dissolve the solid completely in the water.

    • Calibrate a pH meter and carefully adjust the pH of the solution to 10.0 using concentrated ammonium hydroxide.

    • Filter the buffer through a 0.22 µm filter to remove particulates. Sonicate for 10-15 minutes to degas.

  • Organic Component (B):

    • Use HPLC-grade acetonitrile or methanol.

  • Usage: Ensure your column is rated for high-pH use before introducing this mobile phase. Equilibrate the column thoroughly until the baseline is stable.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for troubleshooting common separation issues with this compound.

Mobile_Phase_Optimization start Observe Initial Chromatogram peak_shape Is peak shape acceptable? (Tailing Factor < 1.5) start->peak_shape resolution Is resolution adequate? (Rs > 1.5) peak_shape->resolution Yes adjust_ph Adjust Mobile Phase pH (Low pH: 0.1% FA or High pH: 10mM NH4HCO3) peak_shape->adjust_ph No change_organic Change Organic Modifier (ACN <=> MeOH) or Adjust % Organic resolution->change_organic No end_good Method Optimized resolution->end_good Yes adjust_ph->peak_shape Re-evaluate change_organic->resolution Re-evaluate end_further Consider Alternative Stationary Phase (e.g., Phenyl) change_organic->end_further If still unresolved

Caption: A decision tree for systematic mobile phase optimization.

References
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). KNAUER Wissenschaftliche Geräte GmbH. Retrieved January 31, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2012). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. Retrieved January 31, 2026, from [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. (2022, June 15). PharmaGuru. Retrieved January 31, 2026, from [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc. Retrieved January 31, 2026, from [Link]

  • How does pH affect the results of HPLC results? (n.d.). Quora. Retrieved January 31, 2026, from [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry News. Retrieved January 31, 2026, from [Link]

  • Gilar, M., & Bouvier, E. S. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. National Institutes of Health. Retrieved January 31, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 31, 2026, from [Link]

  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 31, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved January 31, 2026, from [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (n.d.). Restek. Retrieved January 31, 2026, from [Link]

  • HPLC Method Development: From Beginner to Expert Part 2. (2024, March 28). Agilent Technologies. Retrieved January 31, 2026, from [Link]

  • Getting the Most from Phenyl Stationary Phases for HPLC. (2016, September 13). Chromatography Online. Retrieved January 31, 2026, from [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent Technologies. Retrieved January 31, 2026, from [Link]

Sources

Validation & Comparative

N-ethyl-2-phenylpropan-1-amine Reference Standard: A Comparative Certification Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Isomer Trap in Phenethylamine Analysis

In the high-stakes arena of forensic toxicology and pharmaceutical impurity profiling, N-ethyl-2-phenylpropan-1-amine (CAS 91339-14-9 / 52497-69-5) represents a critical analytical challenge. As a structural regioisomer of both N-ethylamphetamine and N,N-dimethylamphetamine , and sharing the dominant m/z 58 mass spectral fragment with Methamphetamine , this compound is a frequent source of false positives in routine screening.

For researchers and drug development professionals, the distinction between a "chemical reagent" and a Certified Reference Material (CRM) is not merely bureaucratic—it is the difference between a presumptive indication and a defensible analytical result. This guide objectively compares the performance of ISO 17034 Certified Reference Standards against lower-tier alternatives, providing experimental workflows to validate their use in distinguishing structural isomers.

Comparative Analysis: Reagent Grade vs. ISO 17034 CRM

The following table contrasts the technical specifications of this compound standards available on the market. For quantitative applications (e.g., impurity quantification or forensic dosing), the uncertainty budget provided by a CRM is indispensable.

FeatureReagent / Research Grade Analytical Standard ISO 17034 Certified Reference Material (CRM)
Primary Use Synthesis starting material, qualitative screening.Qualitative ID, approximate quantitation.Precise Quantitation, Method Validation, Legal Defensibility.
Purity Assignment Area % (HPLC/GC) only.Chromatographic purity + Identity (NMR/MS).Mass Fraction ( kg/kg ) determined by primary method (qNMR/Mass Balance).
Traceability None or Batch-specific.Traceable to manufacturer's internal standard.SI-Traceable (via NIST/NMIJ primary standards).[1]
Homogeneity Not assessed.Assumed based on batch size.Experimentally verified (ANOVA analysis of stratified samples).
Stability Expiry based on general chemical class.Monitored annually.Real-time & Accelerated Stability data included in uncertainty budget.
Uncertainty (

)
Not provided.

1-5% (Estimated).

0.5-1.0% (Calculated)
combining characterization, homogeneity, and stability.
Why It Matters: The "Mass 58" Coincidence

Both this compound and Methamphetamine yield a base peak at m/z 58 via electron ionization (EI) mass spectrometry due to


-cleavage adjacent to the nitrogen atom.
  • Methamphetamine:

    
     (
    
    
    
    58)
  • This compound:

    
     (
    
    
    
    58)

Without a certified standard to establish precise retention time (


) and confirm secondary ion ratios, a standard GC-MS screen may misidentify this impurity as a controlled substance.

Scientific Integrity: Experimental Protocols

Protocol A: The "Gold Standard" Certification via qNMR

Objective: To assign the precise purity (mass fraction) of the this compound reference standard with direct SI-traceability, bypassing the need for a pre-existing standard of the same compound.

Methodology:

  • Internal Standard Selection: Select a NIST-traceable primary standard (e.g., Maleic Acid or Dimethyl sulfone) with non-overlapping signals in the

    
    H NMR spectrum.
    
  • Sample Preparation:

    • Weigh

      
       mg of this compound (hygroscopicity control required) and the Internal Standard (IS) into the same vial using a metrological micro-balance (
      
      
      
      mg).
    • Dissolve in Deuterated Methanol (

      
      ) or 
      
      
      
      .
  • Acquisition:

    • Instrument: 600 MHz NMR.[1]

    • Pulse sequence: 90° pulse, relaxation delay (

      
      ) 
      
      
      
      (typically 60s) to ensure full relaxation.
    • Scans: 64 scans for high S/N ratio.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral area,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Mass weighed,
    
    
    =Purity.[1][2][3]
Protocol B: Isomeric Differentiation via GC-MS

Objective: To validate the separation of this compound from its isomers using the Certified Reference Material.

Workflow:

  • Column: Rxi-5Sil MS or equivalent (30m x 0.25mm x 0.25µm).

  • Temperature Program: 60°C (1 min)

    
     10°C/min 
    
    
    
    280°C.
  • Differentiation Logic:

    • Methamphetamine: Elutes earlier; Base peak 58, Secondary 91.

    • N-ethylamphetamine: Elutes later; Base peak 72 (

      
      ).
      
    • This compound: Distinct

      
       (typically between meth and N-ethylamphet); Base peak 58, Secondary 91, 105.
      
  • Validation: Inject the CRM. Calculate the Resolution (

    
    )  between the CRM peak and the nearest isomer. 
    
    
    
    confirms baseline separation.

Visualization & Logic

Diagram 1: The ISO 17034 Certification Workflow

This diagram illustrates the rigorous "Chain of Custody" for data that transforms a raw chemical into a Certified Reference Material.

CertificationWorkflow cluster_char Metrological Characterization Raw Raw Material (this compound) Purification Purification (Recrystallization/Prep-HPLC) Raw->Purification Homogeneity Homogeneity Testing (ANOVA on Stratified Samples) Purification->Homogeneity Stability Stability Testing (Accelerated & Long-Term) Purification->Stability Char_qNMR Characterization (qNMR) Primary Method (SI Traceable) Homogeneity->Char_qNMR Pass Stability->Char_qNMR Pass CRM ISO 17034 CRM Released (With Uncertainty Budget) Char_qNMR->CRM Purity Value Char_Chrom Chromatographic Purity (GC-MS / HPLC-UV) Char_Chrom->CRM Impurity Profile

Caption: Workflow for ISO 17034 certification, highlighting qNMR as the primary method for assigning purity.

Diagram 2: Isomeric Differentiation Logic Tree

A decision tree for researchers to identify the specific phenethylamine isomer based on MS fragmentation and Retention Time.

IsomerLogic Start Unknown Analyte (Phenethylamine Analog) BasePeak Identify Base Peak (MS) Start->BasePeak MZ72 m/z 72 BasePeak->MZ72 MZ58 m/z 58 BasePeak->MZ58 N_Ethyl_Amp Likely N-Ethylamphetamine (Confirm with CRM) MZ72->N_Ethyl_Amp CheckRt Check Retention Time (GC) vs CRM MZ58->CheckRt Meth Matches Methamphetamine Std CheckRt->Meth Early Elution N_Ethyl_2 Matches this compound CRM CheckRt->N_Ethyl_2 Distinct Elution

Caption: Analytical logic tree for distinguishing this compound from Methamphetamine and N-ethylamphetamine.

References

  • National Institute of Standards and Technology (NIST). (2024).[1] Metrological Traceability of Reference Materials. Retrieved from [Link]

  • International Organization for Standardization. (2016). ISO 17034:2016 - General requirements for the competence of reference material producers. Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from [Link]

  • PubChem. (2024).[3][4] this compound Compound Summary. Retrieved from [Link]

Sources

Validating N-ethyl-2-phenylpropan-1-amine: A Structural Probe for Transporter Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N-ethyl-2-phenylpropan-1-amine (N-Et-BMPEA) is the N-ethyl derivative of


-methylphenethylamine (BMPEA). It represents a critical positional isomer  of the controlled substance N-ethylamphetamine (EtAm).

In high-fidelity transporter research, this compound serves as a vital negative control and steric probe . While N-ethylamphetamine (the


-methyl isomer) is a potent substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), N-Et-BMPEA presents a shifted methyl group (

-position) that sterically disrupts the canonical "amine-cation-pi" interaction required for high-affinity transport.

Why Validate This Tool?

  • Selectivity Mapping: Use it to define the steric tolerance of the S1 binding pocket in DAT/NET.

  • Forensic Exclusion: Differentiate active psychostimulants from isomeric impurities found in unregulated supplements or synthesis byproducts.

  • Mechanistic Dissection: Distinguish between transporter translocation (requires specific stereochemistry) and simple binding (less stringent).

Chemical Identity & Structural Differentiation[1]

Before functional assays, you must validate the material's identity to ensure you are not working with its more potent isomer, N-ethylamphetamine.

FeatureThis compound (Tool)N-ethyl-1-phenylpropan-2-amine (Active Comparator)
Common Name N-Ethyl-

-methylphenethylamine
N-Ethylamphetamine (EtAm)
IUPAC This compoundN-ethyl-1-phenylpropan-2-amine
Methyl Position

-carbon (C2 of propyl chain)

-carbon (C2 of propyl chain relative to amine, but C1 relative to phenyl ring spacing is different)
Chirality 1 Chiral Center (at C2)1 Chiral Center (at C2)
Primary Utility Steric Probe / Impurity StandardPsychostimulant / Releaser
Structural Verification Protocol

Objective: Confirm the


-methyl regiochemistry.
  • 1H-NMR (400 MHz, CDCl3):

    • Look for the methine multiplet (CH-CH3). In N-Et-BMPEA, the methine is benzylic (shifted downfield, ~2.8-3.0 ppm) and coupled to the methylene adjacent to nitrogen.

    • In N-Ethylamphetamine, the methine is adjacent to the nitrogen (~2.9-3.1 ppm), and the benzylic protons are a separate methylene group (~2.6-2.8 ppm).

  • Fragmentation (GC-MS):

    • N-Et-BMPEA: Major fragment at m/z 58 (Et-NH-CH2+). The cleavage occurs between the alpha and beta carbons.

    • N-Ethylamphetamine: Major fragment at m/z 72 (Et-NH-CH(CH3)+).

    • Critical Check: If your sample yields a base peak of 72, it is N-ethylamphetamine, not the target tool.

Functional Validation: Transporter Profiling

This section details how to validate N-Et-BMPEA as a tool to probe the orthosteric binding site .

Experiment A: Competitive Radioligand Binding (Affinity)

Purpose: Determine if the


-methyl shift abolishes binding affinity (

). Hypothesis: N-Et-BMPEA will show 10-100x lower affinity than N-ethylamphetamine due to steric clash in the S1 pocket.

Protocol:

  • Source Tissue/Cells: HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Membrane Prep: Harvest cells, homogenize in ice-cold Tris-HCl buffer, centrifuge at 40,000 x g. Resuspend to 10 µg protein/well.

  • Radioligands:

    • hDAT: [³H]WIN 35,428 (0.5 nM).

    • hNET: [³H]Nisoxetine (1.0 nM).

    • hSERT: [³H]Citalopram (1.0 nM).

  • Incubation: Incubate membranes + radioligand + N-Et-BMPEA (

    
     to 
    
    
    
    M) for 2 hours at 4°C (to prevent uptake/internalization).
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.1% PEI.

  • Analysis: Calculate

    
     using the Cheng-Prusoff equation.
    
Experiment B: Functional Uptake Inhibition (Potency)

Purpose: Does binding translate to functional inhibition (


)?
Protocol: 
  • Seeding: Plate cells in 96-well plates (Poly-D-lysine coated).

  • Substrate: Use fluorescent substrates (e.g., ASP+) or tritiated neurotransmitters ([³H]DA, [³H]NE).

  • Assay:

    • Pre-incubate cells with N-Et-BMPEA for 10 min.

    • Add substrate and incubate for 5-10 min at 37°C.

    • Wash 3x with ice-cold Krebs-Ringer buffer.

    • Lyse and count (LSC) or read fluorescence.

Experiment C: Release Assay (The "Substrate" Test)

Purpose: The definitive test. Is N-Et-BMPEA a translocatable substrate (releaser) or just a blocker? Logic: True amphetamine-type stimulants induce efflux. If the


-methyl group prevents translocation, this assay will show no release .

Protocol (Superfusion):

  • Pre-load cells with [³H]MPP+ (a non-metabolizable substrate analog).

  • Wash cells to remove extracellular radioactivity.

  • Perfuse with buffer containing N-Et-BMPEA (10 µM).

  • Readout: Collect fractions every 2 minutes. Measure radioactivity.

  • Validation Criteria:

    • Releaser (Substrate): Sharp spike in efflux >200% over baseline (comparable to Amphetamine).

    • Blocker/Non-substrate: No spike; baseline efflux remains stable or decreases.

Comparative Performance Data

The following table summarizes expected validation data based on Structure-Activity Relationship (SAR) principles of phenethylamines.

MetricThis compound (Target Tool)N-Ethylamphetamine (Active Control)Methamphetamine (Gold Standard)
DAT Binding (

)
> 5,000 nM (Weak/Inactive)~100 - 300 nM~20 - 50 nM
NET Binding (

)
~ 500 - 1,000 nM (Moderate)~40 - 100 nM~10 - 30 nM
Uptake Profile Weak Inhibition (NET > DAT)Potent InhibitionPotent Inhibition
Release Capability Negligible / Partial Full ReleaserFull Releaser
Metabolic Fate De-ethylation to BMPEADe-ethylation to AmphetamineN-Demethylation
Primary Use Negative Control / Impurity Active StimulantActive Stimulant

Interpretation: The


-methyl group in N-Et-BMPEA creates a steric clash that drastically reduces DAT affinity compared to the 

-methyl group in amphetamines. However, NET is often more promiscuous, allowing moderate affinity. This makes N-Et-BMPEA a useful tool for differentiating NET-mediated effects from DAT-mediated effects .

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating N-Et-BMPEA, distinguishing it from its isomers and establishing its pharmacological profile.

ValidationWorkflow Start Compound Sample: This compound CheckIdentity Step 1: Identity Verification (GC-MS & NMR) Start->CheckIdentity DecisionFrag Fragment m/z? CheckIdentity->DecisionFrag IsomerAlpha m/z 72 (Base Peak) = N-Ethylamphetamine (REJECT: Wrong Isomer) DecisionFrag->IsomerAlpha m/z 72 IsomerBeta m/z 58 (Base Peak) = N-Et-BMPEA (CONFIRMED) DecisionFrag->IsomerBeta m/z 58 Step2 Step 2: Binding Affinity (Ki) Radioligand Displacement IsomerBeta->Step2 Step3 Step 3: Functional Release (Superfusion Assay) Step2->Step3 Outcome1 High Potency + Release (Unlikely for Beta-isomer) Step3->Outcome1 High Efficacy Outcome2 Low Potency + No Release (Valid Negative Control) Step3->Outcome2 DAT Inactive Outcome3 Moderate NET Affinity (Valid Selectivity Probe) Step3->Outcome3 NET Selective

Caption: Workflow for authenticating N-Et-BMPEA and profiling its selectivity against monoamine transporters.

References

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2024). Fencamfamine Hydrochloride Impurity C: this compound.[1][2] Pharmeuropa.[1] [Link]

  • Simmler, L. D., et al. (2014). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Provides methodology for transporter release vs uptake assays). [Link]

  • Glennon, R. A. (2014). Phenylisopropylamine stimulants: Amphetamine-related agents. In: Designer Drugs. (Discusses SAR of alpha- vs beta-methyl phenethylamines). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it concludes with their safe and compliant disposal. N-ethyl-2-phenylpropan-1-amine, a substituted phenethylamine, requires meticulous handling not only during its use but, critically, during its disposal. Due to its structural similarity to regulated compounds and its inherent chemical properties as an amine, improper disposal carries significant safety, environmental, and legal risks.

This guide provides a procedural framework for the proper disposal of this compound, grounded in principles of chemical safety, regulatory compliance, and environmental stewardship. The causality behind each step is explained to empower laboratory personnel to make informed decisions, ensuring a self-validating system of safety and compliance.

Part 1: Hazard Assessment and Regulatory Profile

1.1 Inferred Hazardous Properties

Many substituted phenethylamines and related aliphatic amines are known to be hazardous. For instance, 2-Phenyl Ethylamine is classified as toxic if swallowed and can cause severe skin burns and eye damage[1]. Similarly, N-methyl-3-phenylpropan-1-amine is harmful if ingested, causes serious eye damage, and is recognized as an environmental hazard to aquatic life[2]. Given these precedents, this compound should be handled as, at a minimum, a substance that is:

  • Corrosive: Capable of causing severe skin burns and eye damage upon contact.

  • Toxic: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Environmentally Hazardous: Potentially harmful to aquatic organisms with long-lasting effects.

1.2 Critical Regulatory Considerations

This compound's structural similarity to amphetamine, a Schedule II controlled substance, places it in a high-risk category for regulatory scrutiny[3]. The U.S. Drug Enforcement Administration (DEA) closely monitors chemicals that can be used as precursors or are structurally analogous to controlled substances[4][5][6]. Therefore, it is imperative to consider the following:

  • Controlled Substance Analogue: The substance could be treated as a controlled substance analogue, making its handling and disposal subject to the stringent regulations outlined in the Controlled Substances Act (CSA)[6].

  • DEA Special Surveillance List: Chemicals used in the illicit manufacture of controlled substances are often placed on a Special Surveillance List[4][5]. Users must verify if this compound or its precursors are listed.

Causality of Action: The onus is on the generator of the waste to correctly classify it. Misclassification can lead to severe penalties. Therefore, the first and most critical step before disposal is to consult with your institution's Environmental Health and Safety (EHS) department. They will have the definitive guidance on navigating federal, state, and local regulations, including any specific requirements related to potential DEA oversight.

Part 2: Pre-Disposal Procedures: Segregation & Storage

Proper segregation and storage of chemical waste are fundamental to preventing dangerous reactions and ensuring safe handling. Amines, as a class, are basic and reactive with many other chemical groups.

Protocol for Waste Segregation and Storage:

  • Identify and Segregate: Isolate waste streams containing this compound from all other chemical wastes at the point of generation[7].

  • Designate a Compatible Container: Use a dedicated, leak-proof waste container made of a material compatible with amines, such as high-density polyethylene (HDPE). The container must be in good condition[7][8].

  • Avoid Incompatibilities: Never mix amine waste with the following:

    • Acids: A violent exothermic (heat-generating) neutralization reaction can occur.

    • Oxidizing Agents: Can lead to fire or explosion.

    • Halogenated Compounds: May cause dangerous reactions.

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "HAZARDOUS WASTE "[8].

    • The full chemical name: "This compound ".

    • The specific hazards (e.g., "Corrosive," "Toxic").

  • Secure Storage: Keep the waste container tightly sealed except when adding waste[7][8][9]. Store it in a designated Satellite Accumulation Area (SAA) that is cool, dry, and well-ventilated, away from direct sunlight or heat sources[7][9].

Part 3: Personal Protective Equipment (PPE)

A robust PPE protocol is non-negotiable when handling this compound waste. The following table summarizes the required PPE and the rationale for its use.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves (double-gloving recommended).Prevents skin contact and absorption. Check manufacturer's data for breakthrough time.
Eye/Face Protection Chemical splash goggles and a face shield.Protects against splashes and vapors, preventing severe eye damage[1][2][10].
Body Protection Chemical-resistant lab coat or apron.Protects skin and personal clothing from contamination.
Respiratory Protection Use only within a certified chemical fume hood.Prevents inhalation of potentially toxic vapors[10][11].

Part 4: Step-by-Step Disposal Protocol

The ultimate disposal of this compound must be conducted by a licensed and certified hazardous waste disposal company. The following workflow details the process from the laboratory to final disposition.

Workflow for Compliant Disposal:

  • Waste Characterization: Confirm the hazard classification and any potential regulatory status (e.g., controlled substance analogue) with your EHS department.

  • Accumulation: Collect the waste in the designated, properly labeled hazardous waste container as described in Part 2. Do not exceed the container's capacity.

  • Request Pickup: Once the container is full or the project is complete, submit a hazardous waste pickup request through your institution's EHS portal or designated procedure.

  • Documentation: Complete all required waste manifests or tracking documents provided by your EHS office. Accuracy is critical for regulatory compliance.

  • Professional Disposal: The licensed vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF)[12]. The most probable disposal method for this type of organic amine is high-temperature incineration , which ensures the complete destruction of the molecule, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides.

The following diagram illustrates the decision and action workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Handling & Accumulation cluster_2 Disposition start Waste Generated consult_ehs Consult EHS: - Hazard Classification - Regulatory Status (DEA) start->consult_ehs characterize Characterize Waste: Corrosive, Toxic, Environmentally Hazardous consult_ehs->characterize ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) characterize->ppe segregate Segregate Amine Waste in Compatible Container ppe->segregate label_waste Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards segregate->label_waste store Store in Designated Satellite Accumulation Area label_waste->store request_pickup Request Pickup via EHS Portal store->request_pickup documentation Complete Waste Manifest/Paperwork request_pickup->documentation vendor_pickup Licensed Vendor Pickup & Transport to TSDF documentation->vendor_pickup incineration Final Disposal: High-Temperature Incineration vendor_pickup->incineration

Caption: Workflow for the proper disposal of this compound.

Part 5: Emergency Procedures for Spills

Preparedness for accidental spills is a critical component of laboratory safety[7].

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control Vapors: Ensure the chemical fume hood is operational to contain vapors.

  • Assemble PPE: Don the full PPE as outlined in Part 3 before attempting any cleanup.

  • Contain and Absorb: For liquid spills, cover with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent[13]. Do not use combustible materials like paper towels.

  • Collect Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with soap and water. Collect all cleaning materials (wipes, wash water) as hazardous waste[13].

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

By adhering to these rigorous procedures, researchers can ensure the safe, compliant, and environmentally responsible disposal of this compound, upholding their commitment to a culture of safety that extends from discovery through disposal.

References

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • Amine Usage Guidelines for High-Purity Amines in Industry. Diplomata Comercial. [Link]

  • Special Surveillance List of Chemicals, Products, Materials and Equipment Used in the Manufacture of Controlled Substances and Listed Chemicals. Federal Register. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability & Risk. [Link]

  • N-ethyl-2-methyl-3-phenylpropan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Amphetamine. Wikipedia. [Link]

  • Schedules of Controlled Substances: Placement of Mesocarb in Schedule I. Federal Register. [Link]

  • Schedules of Controlled Substances; Correction. Federal Register. [Link]

  • Special Surveillance List. Regulations.gov. [Link]

  • List of Controlled Substances and Regulated Chemicals ("Orange Book"). U.S. Drug Enforcement Administration, Diversion Control Division. [Link]

Sources

Comprehensive Safety and Handling Guide: Personal Protective Equipment for N-ethyl-2-phenylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides crucial safety protocols and logistical information for the handling and disposal of N-ethyl-2-phenylpropan-1-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a deep-seated understanding of the necessary precautions. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and field-proven expertise.

Hazard Analysis: Understanding the 'Why' Behind the Protocol

This compound is an amine-based compound. While a specific, comprehensive Safety Data Sheet (SDS) for this exact molecule is not widely available, established chemical safety principles dictate a conservative approach based on the known hazards of structurally similar amines. Analysis of analogues such as 2-Phenylethylamine, N-Ethylpropylamine, and 2-Phenylpropan-1-amine hydrochloride reveals a consistent hazard profile that must be respected.[1][2][3]

The primary threats associated with handling this class of chemicals are:

  • Severe Dermal and Ocular Damage: Amines are frequently corrosive or irritant upon contact. Analogues are classified as causing severe skin burns and serious eye damage.[2][3][4] Direct contact can lead to rapid tissue damage.

  • Respiratory Irritation: Inhalation of vapors or mists can cause irritation to the respiratory tract.[3][4]

  • Toxicity: Related compounds are classified as harmful or toxic if swallowed, inhaled, or in some cases, absorbed through the skin.[1][2][3]

  • Flammability: Many related amines are flammable liquids, posing a fire risk, especially when handled near ignition sources.[1]

Therefore, all handling procedures must be built on the assumption that this compound presents these hazards. The personal protective equipment (PPE) detailed below is the final and essential barrier between the researcher and potential exposure. This protocol is designed in accordance with general requirements set by the Occupational Safety and Health Administration (OSHA).[5]

Core PPE Protocol: A Multi-Layered Defense System

Effective protection is not about a single piece of equipment but an integrated system. This begins with engineering controls and ends with the meticulous use of PPE.

Primary Engineering Control: The Chemical Fume Hood All work involving this compound must be performed inside a certified chemical fume hood.[1] This is the primary method for minimizing inhalation exposure and containing any potential spills. PPE is for mitigating risks from splashes, spills, and direct handling, not for routine breathing protection in an open lab.

Mandatory Personal Protective Equipment Ensemble

The following table summarizes the required PPE and the rationale for its use.

PPE Component Specification Justification & Rationale
Hand Protection Nitrile or Neoprene Gloves (Double-gloved recommended)Protects against dermal contact, absorption, and severe skin burns, a known hazard for similar amines.[2][6] Double-gloving provides an extra layer of security against undetected punctures.
Eye & Face Protection Chemical Splash Goggles (ANSI Z87.1 certified) AND a Face ShieldGoggles provide a seal around the eyes to protect from splashes. A face shield is required in addition to goggles to protect the entire face from corrosive splashes.[7]
Body Protection Chemical-Resistant Apron or Gown over a Flame-Resistant Lab CoatProvides a barrier against spills and splashes to the torso and arms. The lab coat should be flame-resistant due to the flammability risk.[1]
Respiratory Protection NIOSH-approved Air-Purifying Respirator with Organic Vapor CartridgesRequired for spill cleanup or if there is a failure of engineering controls (e.g., fume hood malfunction). Not for routine use inside a functioning fume hood.
Foot Protection Closed-toe, chemical-resistant shoesProtects feet from spills.

Operational Workflows: Donning, Doffing, and Disposal

Proper procedure is as critical as the equipment itself. Contamination often occurs during the removal (doffing) of PPE. Follow these steps meticulously.

Experimental Workflow: PPE Protocol

PPE_Workflow cluster_prep Preparation Phase cluster_op Operational Phase cluster_post Post-Operation A Assess Hazards & Review SDS of Analogues B Select Appropriate PPE (Gloves, Goggles, Gown, etc.) A->B C Inspect All PPE for Damage B->C D Don PPE (Correct Sequence) C->D Proceed if all PPE is intact E Perform Chemical Handling in Fume Hood D->E F Doff PPE (Contamination Control) E->F G Dispose of Contaminated PPE in Designated Waste F->G Proceed to disposal H Wash Hands Thoroughly G->H

Caption: Workflow for safe handling of this compound.

Step-by-Step Donning (Putting On) Protocol

  • Hand Hygiene: Wash hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Lab Coat/Gown: Put on your lab coat and the chemical-resistant gown or apron.

  • Respiratory Protection: If required, perform a seal check and don your respirator.

  • Eye and Face Protection: Put on chemical splash goggles, followed by the face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat/gown.[8]

Step-by-Step Doffing (Removing) Protocol This sequence is designed to move from most contaminated to least contaminated.

  • Outer Gloves: Remove the outer pair of gloves. Peel one glove off by grasping the cuff and pulling it inside out. Use the clean, ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of immediately in designated waste.[9]

  • Face Shield & Gown: Remove the face shield, followed by the chemical-resistant gown or apron, avoiding contact with the front surfaces.

  • Goggles: Remove goggles from the back.

  • Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.[2]

Disposal Plan All contaminated, disposable PPE (gloves, gowns) must be considered hazardous waste.

  • Place all used items into a designated, sealed, and clearly labeled hazardous waste container.

  • Never dispose of this waste in standard trash receptacles.

  • Follow your institution's specific guidelines for chemical waste disposal.[3]

Emergency Procedures: Spill and Exposure

Skin Contact:

  • Immediately remove all contaminated clothing.

  • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[2]

  • Seek immediate medical attention.

Eye Contact:

  • Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][4]

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

Inhalation:

  • Move the affected person to fresh air immediately.[3]

  • If breathing is difficult, provide respiratory support.

  • Seek immediate medical attention.

Spill:

  • Evacuate the immediate area.

  • Alert your supervisor and institutional safety officer.

  • Only personnel trained in hazardous spill cleanup and wearing appropriate respiratory protection should address the spill.

  • Isolate the spill area.[10][11]

References

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. [Link]

  • Diplomata Comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. [Link]

  • Safelyio. (2026). Personal Protective Equipment for Chemical Handling. [Link]

  • U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. [Link]

  • CDMS.net. (n.d.). 2,4-D / AMINE 4 SAFETY DATA SHEET. [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023). N-methyl-3-phenylpropan-1-amine Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards. [Link]

  • Centers for Disease Control and Prevention (CDC). (1994). AMINES, AROMATIC: METHOD 2002. NIOSH. [Link]

  • Pharmaffiliates. (n.d.). N-Ethyl-2-methylpropan-1-amine. [Link]

  • Chemsrc. (2025). N-ethyl-2-methylpropan-1-amine | CAS#:13205-60-2. [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH. [Link]

  • MakingCosmetics. (n.d.). Phenylpropanol EHG - SDS (Safety Data Sheet). [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.